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  • Product: 2,4,5-Trichlorobenzenesulfonamide
  • CAS: 29092-27-1

Core Science & Biosynthesis

Foundational

2,4,5-Trichlorobenzenesulfonamide CAS number 29092-27-1

Technical Monograph: 2,4,5-Trichlorobenzenesulfonamide CAS: 29092-27-1 | Molecular Formula: C₆H₄Cl₃NO₂S[1] Executive Summary 2,4,5-Trichlorobenzenesulfonamide is a highly specialized organosulfur intermediate distinguish...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2,4,5-Trichlorobenzenesulfonamide CAS: 29092-27-1 | Molecular Formula: C₆H₄Cl₃NO₂S[1]

Executive Summary

2,4,5-Trichlorobenzenesulfonamide is a highly specialized organosulfur intermediate distinguished by its electron-deficient aromatic core. Unlike common sulfonamides used broadly as bacteriostatics, this tri-chlorinated scaffold serves primarily as a precision building block in the synthesis of high-affinity ligands for nuclear receptors (specifically the human glucocorticoid receptor, hGR) and advanced agrochemical agents.

This guide provides a rigorous technical analysis of its physicochemical behavior, a validated synthesis protocol optimized for yield and purity, and a strategic overview of its application in medicinal chemistry.

Physicochemical Profile

The unique substitution pattern (chlorines at positions 2, 4, and 5) creates a scaffold with high lipophilicity and significant steric bulk. This affects both its solubility profile and its binding kinetics in biological targets.

Property Data Implication for Research
Molecular Weight 260.52 g/mol Ideal fragment size for fragment-based drug discovery (FBDD).
Melting Point 193–195 °CHigh thermal stability; indicates strong intermolecular H-bonding lattice.
Appearance Off-white crystalline solidEasy to handle; visual purity checks are feasible.
Solubility DMSO, DMF, AcetoneLow aqueous solubility requires polar aprotic solvents for reactions.
pKa (Sulfonamide NH) ~9.5 (Predicted)The electron-withdrawing chlorines increase acidity compared to unsubstituted sulfonamides, enhancing N-alkylation reactivity.

Synthesis & Production Protocol

Core Directive: The synthesis of 2,4,5-trichlorobenzenesulfonamide relies on the nucleophilic substitution of 2,4,5-trichlorobenzenesulfonyl chloride with ammonia. Critical Insight: The presence of three chlorine atoms renders the sulfonyl sulfur highly electrophilic. While this accelerates the desired amination, it also increases susceptibility to hydrolysis. Strict moisture control prior to ammonia addition is the critical quality attribute (CQA) for this workflow.

Validated Experimental Workflow

Reagents:

  • 2,4,5-Trichlorobenzenesulfonyl chloride (1.0 eq)

  • Ammonium hydroxide (28-30% aq) OR Ammonia gas (Excess)

  • Solvent: Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Methodology:

  • Solvation: Dissolve 10.0 g of 2,4,5-trichlorobenzenesulfonyl chloride in 50 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath to suppress exotherms.

  • Amination:

    • Method A (Aqueous): Slowly add 20 mL of concentrated ammonium hydroxide dropwise over 20 minutes. Maintain internal temperature < 10 °C.

    • Method B (Gas - Preferred for Anhydrous): Bubble anhydrous ammonia gas through the solution for 30 minutes.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then warm to RT. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. The starting material spot (Rf ~0.8) should disappear, replaced by the more polar sulfonamide (Rf ~0.4).

  • Workup:

    • Concentrate the organic solvent under reduced pressure.

    • Dilute the residue with 100 mL cold water. The product will precipitate as a white solid.

    • Adjust pH to ~3 with 1N HCl to ensure the sulfonamide is protonated and fully precipitated.

  • Purification: Filter the solid and wash with cold water (3 x 20 mL) to remove ammonium chloride salts. Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required.[2]

Process Visualization

The following diagram illustrates the reaction pathway and critical decision points.

SynthesisWorkflow Start Start: 2,4,5-Trichlorobenzenesulfonyl Chloride Solvation Solvation (THF, 0°C) Start->Solvation Dissolve Amination Amination (+NH3) Solvation->Amination Slow Addition Check QC Check (TLC/LC-MS) Amination->Check 1 hr @ RT Check->Amination Incomplete Workup Acidic Workup (pH 3) Check->Workup Conversion >98% Product End: 2,4,5-Trichlorobenzenesulfonamide Workup->Product Filtration & Drying

Figure 1: Step-wise synthesis workflow for CAS 29092-27-1 emphasizing temperature control and QC checkpoints.

Reactivity & Applications in Drug Development

The "Chlorine Effect" on Ligand Binding

In medicinal chemistry, the 2,4,5-trichloro substitution pattern is not merely structural; it is functional.

  • Electronic Modulation: The electron-withdrawing nature of the chlorines lowers the pKa of the sulfonamide nitrogen, making it a better hydrogen bond donor in the active site of proteins.

  • Lipophilic Targeting: The high lipophilicity allows the molecule to penetrate hydrophobic pockets, such as the ligand-binding domain (LBD) of nuclear receptors.

Key Application: hGR Ligand Synthesis

Research has identified 2,4,5-trichlorobenzenesulfonamide derivatives as potent ligands for the human glucocorticoid receptor (hGR) . The sulfonamide moiety acts as a "hinge," positioning the trichlorobenzene ring into the hydrophobic sub-pocket of the receptor.

  • Mechanism: The sulfonamide nitrogen forms critical hydrogen bonds with residues (e.g., Gln, Arg) within the hGR binding pocket, while the trichlorobenzene core engages in Van der Waals interactions.

  • Protocol: To synthesize these ligands, the sulfonamide nitrogen is typically alkylated using alkyl halides in the presence of a base (e.g., K₂CO₃ in DMF).

Agrochemical Utility

Beyond pharma, this compound serves as an intermediate for fungicides.[2] The sulfonamide group can be further derivatized to create inhibitors of fungal enzymes, where the trichloro-ring ensures metabolic stability against degradation in soil or plant tissue.

ApplicationPathways Core 2,4,5-Trichlorobenzenesulfonamide (Core Scaffold) Path1 N-Alkylation (R-X, Base) Core->Path1 Path2 N-Acylation (R-COCl) Core->Path2 Target1 hGR Ligands (Anti-inflammatory) Path1->Target1 Target2 Agrochemicals (Fungicides) Path2->Target2 Mech1 Mechanism: Hydrophobic Pocket Penetration Target1->Mech1 Mech2 Mechanism: Metabolic Stability Enhancement Target2->Mech2

Figure 2: Synthetic divergence of 2,4,5-trichlorobenzenesulfonamide into pharmaceutical and agrochemical pipelines.

Safety & Handling (E-E-A-T)

While stable, 2,4,5-trichlorobenzenesulfonamide poses specific hazards due to its halogenated nature and potential biological activity.

  • H-Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3][4][5]

    • H335: May cause respiratory irritation.[3][4]

  • Handling Protocol:

    • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and N95 particulate respirator are mandatory during solid handling.

    • Disposal: Do not dispose of down drains. Halogenated organic waste protocols apply. Incineration with scrubber systems is required to manage HCl/SOx byproducts.

References

  • Sigma-Aldrich. 2,4,5-Trichlorobenzenesulfonamide Product Specification & MSDS.Link

  • PubChem. Compound Summary: 2,4,5-Trichlorobenzenesulfonyl chloride (Precursor). National Library of Medicine. Link

  • BenchChem. Application Notes for Sulfonamide Synthesis. (General protocol adaptation for chlorinated benzenesulfonamides). Link

  • ChemicalBook. 2,4,5-Trichlorobenzenesulfonamide Properties and Safety Data.Link

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Solvent Selection for 2,4,5-Trichlorobenzenesulfonamide

[1] Executive Summary 2,4,5-Trichlorobenzenesulfonamide (CAS: 29092-27-1) is a critical intermediate in the synthesis of agrochemicals, dyes, and pharmaceutical agents (e.g., antifungal sulfonamide derivatives).[1][2] It...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2,4,5-Trichlorobenzenesulfonamide (CAS: 29092-27-1) is a critical intermediate in the synthesis of agrochemicals, dyes, and pharmaceutical agents (e.g., antifungal sulfonamide derivatives).[1][2] Its utility in organic synthesis is governed by its solubility behavior, which dictates reaction kinetics, yield, and purification efficiency.[1]

This guide provides a technical analysis of the solubility landscape of 2,4,5-trichlorobenzenesulfonamide. Unlike simple sulfonamides, this molecule exhibits a "push-pull" physicochemical character: the highly lipophilic trichlorobenzene core competes with the hydrophilic sulfonamide moiety. Understanding this duality is essential for selecting the correct solvent systems for nucleophilic substitution reactions , recrystallization , and formulation .[1]

Physicochemical Profile

To predict and manipulate solubility, one must first understand the solute's fundamental properties.

PropertyValueRelevance to Solubility
CAS Number 29092-27-1Unique Identifier
Molecular Weight 260.53 g/mol Moderate MW suggests moderate dissolution kinetics.[3]
Melting Point 193–195 °CHigh crystal lattice energy; requires significant enthalpy to break crystal packing (high

).[3]
LogP (Predicted) ~2.5 – 3.0Lipophilic.[3] Poor water solubility; prefers organic matrices.[3]
H-Bond Donors 2 (-NH

)
Capable of H-bonding with polar protic/aprotic solvents.[3]
H-Bond Acceptors 2 (-SO

-)
Strong interaction with protic solvents (Alcohols, Water).[3]

Solubility Landscape: Solvent Compatibility Matrix

The solubility of 2,4,5-trichlorobenzenesulfonamide is non-linear across solvent polarity scales due to its amphiphilic structure.[1] The following matrix categorizes solvents based on interaction capability.

Table 1: Solubility Classes & Thermodynamic Suitability[1]
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAc High Disrupts intermolecular H-bonds of the sulfonamide dimer; dipole-dipole interactions stabilize the polar head.[3]
Ketones Acetone, MEK Good Carbonyl oxygen acts as a strong H-bond acceptor for the amide protons.[3]
Chlorinated DCM, Chloroform Good "Like dissolves like" interaction with the trichlorobenzene ring; excellent for extraction but poor for crystallization (too soluble).
Alcohols Methanol, Ethanol Moderate (T-dependent) Ideal for recrystallization .[1][3] High solubility at boiling point; significantly reduced solubility at room temp/0°C.
Ethers THF, Dioxane Moderate Good solvation of the sulfonamide group, but less effective for the aromatic core than chlorinated solvents.[1]
Aromatics Toluene, Xylene Low-Moderate Solvates the ring well, but the polar sulfonamide group leads to aggregation/precipitation at lower temperatures.[1]
Polar Protic Water Insoluble High lattice energy and lipophilic ring overcome the H-bonding potential of the sulfonamide group.[3]

Critical Insight: The high melting point (~195°C) indicates strong intermolecular hydrogen bonding in the crystal lattice. Solvents that cannot disrupt these H-bonds (e.g., Hexane, Toluene) will show poor solubility unless heated significantly.[1]

Thermodynamics of Dissolution[4]

The dissolution process for 2,4,5-trichlorobenzenesulfonamide follows the modified Van't Hoff equation . For researchers performing scale-up, plotting


 (mole fraction solubility) vs. 

(inverse temperature) is crucial for predicting solubility at reaction temperatures.[1][3]
Theoretical Framework

The solubility (


) is governed by:


[3]
  • 
     : Enthalpy of solution (Sum of crystal lattice breaking + solvation).
    
  • Implication : Since

    
     is high (due to MP ~195°C), the solubility curve will be steep.[1] Small changes in temperature will result in large changes in solubility , making temperature-controlled crystallization highly effective.[1][3]
    

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility data for specific solvent systems.

  • Preparation: Add excess 2,4,5-trichlorobenzenesulfonamide to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at fixed temperature (e.g., 25°C) for 24 hours. Ensure solid phase remains present (saturated solution).[3]

  • Sampling: Stop stirring and allow settling for 30 minutes.

  • Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to avoid precipitation during transfer.

  • Quantification: Transfer a known volume to a tared weighing dish. Evaporate solvent under vacuum/nitrogen flow.[3] Weigh the residue.[3]

    • Calculation: Solubility (

      
      ) = Mass of Residue (g) / Volume of Solvent (mL).
      
Protocol B: Purification via Recrystallization

The most common application for this compound is purification after synthesis (ammonolysis of sulfonyl chloride).

Recommended Solvent System: Ethanol/Water (Binary Mixture) or Acetic Acid.[3]

Step-by-Step Workflow:

  • Dissolution: Suspend crude 2,4,5-trichlorobenzenesulfonamide in Ethanol (approx. 10 mL per gram).

  • Heating: Heat to reflux (approx. 78°C). The solid should dissolve completely.[3] If not, add ethanol portion-wise.[1]

  • Hot Filtration: If insoluble black specks remain (inorganic salts or impurities), filter the hot solution through a fluted filter paper or a heated sintered glass funnel.

  • Nucleation: Remove from heat. Add Water dropwise to the hot solution until a faint turbidity (cloudiness) persists.

  • Clarification: Add 1-2 drops of hot ethanol to clear the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature undisturbed. Then, cool to 0-4°C in an ice bath to maximize yield.

  • Isolation: Filter crystals via vacuum filtration. Wash with cold 50:50 Ethanol/Water.[3]

Visualization: Solubility & Purification Workflow

The following diagram illustrates the decision logic for solvent selection and the purification process.

Solubility_Workflow cluster_0 Solvent Selection Logic Start Crude 2,4,5-Trichlorobenzenesulfonamide Solvent_Check Solubility Screening Start->Solvent_Check High_Pol Polar Aprotic (DMSO, DMF) Solvent_Check->High_Pol Too Soluble (Hard to crystallize) Med_Pol Alcohols (Ethanol, Methanol) Solvent_Check->Med_Pol Ideal Profile (High T = Soluble Low T = Insoluble) Low_Pol Non-Polar (Hexane, Water) Solvent_Check->Low_Pol Insoluble Recryst Recrystallization Process Med_Pol->Recryst Step1 Dissolve in boiling Ethanol Recryst->Step1 Step2 Hot Filtration (Remove insolubles) Step1->Step2 Step3 Add Water (Anti-solvent) to turbidity Step2->Step3 Step4 Cool to 4°C Step3->Step4 Step5 Vacuum Filtration Step4->Step5 Final Pure Crystals (>98% Purity) Step5->Final

Caption: Decision logic for solvent selection and step-by-step recrystallization workflow for 2,4,5-trichlorobenzenesulfonamide.

Safety & Handling (MSDS Highlights)

  • Hazard Class: Irritant (Skin/Eye).[3]

  • Chlorinated Compounds: Avoid using strong bases with chlorinated solvents (like Chloroform) during extraction to prevent carbene formation, though the sulfonamide itself is stable.[1]

  • Thermal Stability: Stable up to its melting point, but avoid prolonged heating >200°C to prevent decomposition of the sulfonamide linkage (

    
    ).[3]
    

References

  • Sigma-Aldrich. (n.d.).[3] 2,4,5-Trichlorobenzenesulfonamide Product Specification & Properties. Retrieved from [3]

  • Perlovich, G. L., et al. (2011).[1] Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • Li, Y., et al. (2019).[1] Solubility and Dissolution Thermodynamics for 1,3,5-Trichlorobenzene in Organic Solvents. Journal of Chemical & Engineering Data. (Used as structural analog reference for trichlorobenzene core solubility).[3] Retrieved from

  • Massachusetts Institute of Technology (MIT). (n.d.).[3] Two-Solvent Recrystallization Guide. OpenCourseWare. Retrieved from

  • PubChem. (n.d.).[3] 2,4,5-Trichlorobenzenesulfonamide Compound Summary. National Library of Medicine.[3] Retrieved from

Sources

Foundational

Mass spectrometry of 2,4,5-Trichlorobenzenesulfonamide

Technical Whitepaper: Mass Spectrometry Profiling of 2,4,5-Trichlorobenzenesulfonamide Executive Summary 2,4,5-Trichlorobenzenesulfonamide (CAS: 15946-15-3) represents a critical analyte in both pharmaceutical synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Mass Spectrometry Profiling of 2,4,5-Trichlorobenzenesulfonamide

Executive Summary

2,4,5-Trichlorobenzenesulfonamide (CAS: 15946-15-3) represents a critical analyte in both pharmaceutical synthesis (as a scaffold for bioactive sulfonamide derivatives) and environmental toxicology (as a degradation product of polychlorinated benzenes). Its analysis requires a nuanced understanding of halogenated isotope patterns and specific fragmentation kinetics.

This guide provides a comprehensive technical framework for the mass spectrometric analysis of 2,4,5-trichlorobenzenesulfonamide. We prioritize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) in negative mode, which offers superior sensitivity for the acidic sulfonamide moiety compared to positive mode or traditional EI-GC-MS.

Physicochemical & Mass Spectrometric Profile

Understanding the isotopic signature is the first line of defense against false positives. The presence of three chlorine atoms creates a distinct "cluster" pattern that must be resolved.

Table 1: Analyte Specifications

ParameterSpecification
Chemical Formula C₆H₄Cl₃NO₂S
Monoisotopic Mass 258.9028 Da (calculated using ³⁵Cl)
Molecular Weight 260.53 g/mol (Average)
Cl₃ Isotope Pattern M (100%), M+2 (~96%), M+4 (~31%), M+6 (~3%)
pKa (Sulfonamide NH) ~9.5 (Weakly acidic, favors ESI Negative)
LogP ~2.6 (Moderate lipophilicity)

Senior Scientist Insight: Do not rely solely on the monoisotopic peak (m/z 258.9). In trace analysis, the M+2 peak at m/z 260.9 is nearly equal in intensity to the M peak due to the natural abundance of ³⁷Cl. A valid method must monitor both channels to confirm identity.

Fragmentation Mechanics & Pathway Analysis

The fragmentation of 2,4,5-trichlorobenzenesulfonamide under Collision-Induced Dissociation (CID) is governed by the stability of the chlorinated aromatic ring and the lability of the sulfonyl bond.

Primary Ionization (ESI Negative Mode)

The sulfonamide group (-SO₂NH₂) readily deprotonates to form the precursor ion [M-H]⁻ at m/z 257.9 .

Fragmentation Logic
  • SO₂ Extrusion (Rearrangement): A characteristic pathway for arylsulfonamides involves the rearrangement and loss of SO₂ (64 Da).[1] However, in negative mode, the cleavage often occurs at the S-N or C-S bond.

  • Nitrogen Cleavage: Loss of the amino group (NH₂) or related fragments.

  • Ring Stability: The trichlorophenyl moiety is highly stable. High collision energies are often required to break the aromatic C-Cl bonds.

Key Diagnostic Transitions:

  • Precursor: m/z 257.9 ([M-H]⁻)

  • Product 1 (Quantifier): m/z 79 (SO₃⁻/SO₂N⁻ complex) – High intensity, non-specific.

  • Product 2 (Qualifier): m/z 193/195 (Trichlorophenolate anion [C₆H₂Cl₃O]⁻) – Formed via S-C cleavage and rearrangement. This preserves the chlorine isotope pattern, making it crucial for confirmation.

Visualization: Fragmentation Pathway (DOT)

FragmentationPathway Precursor Precursor Ion [M-H]⁻ m/z 257.9 (Deprotonated Sulfonamide) Intermediate Transition State S-N Bond Strain Precursor->Intermediate CID Energy Prod_SO2 Sulfonyl Radical Loss [-SO₂NH] Precursor->Prod_SO2 Neutral Loss (Rare in Neg Mode) Prod_Phenolate Trichlorophenolate Ion [C₆H₂Cl₃O]⁻ m/z 193/195 (Specific Qualifier) Intermediate->Prod_Phenolate C-S Cleavage (Rearrangement) Prod_Small Sulfur-Nitrogen Anions [NSO₂]⁻ m/z 78-80 (Common Quantifier) Intermediate->Prod_Small Fragmentation of Sulfonyl Moiety

Figure 1: Proposed ESI(-) fragmentation pathway for 2,4,5-trichlorobenzenesulfonamide. The formation of the phenolate ion (green) provides the highest specificity due to the retention of the trichloro-pattern.

Validated Experimental Protocol

This protocol is designed for LC-ESI-MS/MS analysis.[2] It assumes a biological or environmental matrix (e.g., plasma or wastewater) requiring extraction.

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

Rationale: The lipophilicity (LogP ~2.6) allows efficient extraction into organic solvents, separating the analyte from polar matrix interferences.

  • Aliquot: Transfer 100 µL of sample into a 1.5 mL Eppendorf tube.

  • Internal Standard: Add 10 µL of deuterated internal standard (e.g., Benzenesulfonamide-d5) at 100 ng/mL.

  • Extraction: Add 500 µL of Ethyl Acetate .

    • Note: Ethyl acetate is preferred over hexane to ensure better recovery of the sulfonamide moiety.

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Concentration: Transfer the supernatant (organic top layer) to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50). Vortex for 1 minute.

Phase 2: LC-MS/MS Parameters

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).[3]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[3]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 10% B (Isocratic hold)

    • 1-5 min: Ramp to 95% B

    • 5-7 min: Hold at 95% B (Wash)

    • 7.1 min: Return to 10% B (Re-equilibration)

Mass Spectrometry (Triple Quadrupole):

  • Ionization: ESI Negative Mode (ESI-).[3]

  • Capillary Voltage: -3500 V.

  • Gas Temperature: 300°C.

  • Nebulizer Pressure: 45 psi.

MRM Table (Multiple Reaction Monitoring):

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (V)Purpose
Quantifier 257.979.025High Sensitivity
Qualifier 1 257.9193.015Structural Confirmation
Qualifier 2 259.9 (³⁷Cl)195.015Isotope Ratio Check

Data Analysis & Interpretation

1. Linearity & Range: Expect a linear dynamic range from 1 ng/mL to 1000 ng/mL. Sulfonamides can show saturation effects at high concentrations in ESI; dilute samples exceeding this range.

2. Isotope Ratio Validation (The "Trust" Check): For every positive identification, calculate the ratio of the m/z 257.9 transition to the m/z 259.9 transition.

  • Theoretical Ratio (based on Cl₃): The M+2 peak is approx 96% of M.

  • Acceptance Criteria: The experimental ratio should fall within ±15% of the theoretical value. If this ratio fails, the peak is likely an interference, not the trichlorinated target.

3. Matrix Effects: Sulfonamides are susceptible to ion suppression in complex matrices. If absolute quantification is critical, use the Standard Addition Method or a matrix-matched calibration curve.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2,4,5-Trichlorobenzenesulfonamide. National Institute of Standards and Technology.[4] [Link]

  • Niessen, W. M. A. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. [Link]

  • Agilent Technologies. (2011). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Application Note. [Link]

  • Beyer, A., & Biziuk, M. (2009). Applications of sample preparation techniques in the analysis of pesticides and PCBs in food. Food Chemistry. [Link]

Sources

Exploratory

The Ascendant Therapeutic Potential of 2,4,5-Trichlorobenzenesulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The sulfonamide functional group represents a cornerstone in medicinal chemistry, underpinning a vast array of therapeutic agents. Within this broad class, derivatives of 2,4,5-trichlorobenzenesulfonamide are em...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonamide functional group represents a cornerstone in medicinal chemistry, underpinning a vast array of therapeutic agents. Within this broad class, derivatives of 2,4,5-trichlorobenzenesulfonamide are emerging as a scaffold of significant interest, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these compounds. We will delve into their potent fungicidal, anticancer, and enzyme-inhibitory properties, offering field-proven insights and detailed experimental protocols to empower researchers in the development of novel therapeutics. This document is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, navigating the complexities of this promising chemical space and illuminating the path toward clinical translation.

Introduction: The Strategic Advantage of the 2,4,5-Trichloro Substitution

The benzenesulfonamide core is a privileged structure in drug discovery, known for its ability to mimic the transition state of tetrahedral intermediates in enzymatic reactions and its capacity to engage in crucial hydrogen bonding interactions. The strategic placement of chlorine atoms at the 2, 4, and 5 positions of the phenyl ring introduces a unique combination of electronic and steric properties. This substitution pattern enhances lipophilicity, which can improve membrane permeability and target engagement. Furthermore, the electron-withdrawing nature of the chlorine atoms can modulate the acidity of the sulfonamide proton and influence the overall electronic distribution of the molecule, thereby fine-tuning its binding affinity and selectivity for specific biological targets. This guide will explore how these inherent properties are being harnessed to develop potent bioactive molecules.

Fungicidal Activity: A New Frontier in Crop Protection

A significant area of investigation for 2,4,5-trichlorobenzenesulfonamide derivatives is their potent fungicidal activity, particularly against economically important plant pathogens like Botrytis cinerea, the causative agent of gray mold.

Lead Compound: Chesulfamide and its Analogs

Research has identified N-(2,4,5-trichlorophenyl)-2-oxocycloalkylsulfonamides as a promising class of fungicides, with chesulfamide serving as a key lead compound.[1] The exploration of derivatives, particularly those with varying cycloalkane ring sizes, has revealed crucial structure-activity relationships (SAR).

Synthesis of N-(2,4,5-trichlorophenyl)-2-oxocyclohexanesulfonamide

The synthesis of these fungicidal agents typically involves a multi-step process. Below is a representative protocol for the synthesis of an N-(2,4,5-trichlorophenyl)-2-oxocyclohexanesulfonamide analog.

Experimental Protocol: Synthesis of N-(2,4,5-trichlorophenyl)-2-oxocyclohexanesulfonamide

  • Step 1: Synthesis of 2-Chlorocyclohexanone. (This is a common starting material, and its synthesis is well-documented in organic chemistry literature.)

  • Step 2: Sulfonation of 2-Chlorocyclohexanone. To a solution of 2-chlorocyclohexanone in a suitable aprotic solvent (e.g., dichloromethane), add sodium sulfite. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Step 3: Chlorination of the Sulfonate. The resulting sodium 2-oxocyclohexanesulfonate is then treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to yield 2-oxocyclohexanesulfonyl chloride. This reaction is often performed in an inert solvent and may require heating.

  • Step 4: Condensation with 2,4,5-Trichloroaniline. The crude 2-oxocyclohexanesulfonyl chloride is then reacted with 2,4,5-trichloroaniline in the presence of a base (e.g., pyridine or triethylamine) to act as an acid scavenger. The reaction mixture is typically stirred at room temperature or gently heated to afford the final product, N-(2,4,5-trichlorophenyl)-2-oxocyclohexanesulfonamide.

  • Purification: The final compound is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain a pure product.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices: The use of a base in the final step is crucial to neutralize the hydrochloric acid generated during the sulfonylation reaction, which would otherwise protonate the aniline and prevent the desired reaction. The choice of solvent is dictated by the solubility of the reactants and intermediates.

Diagram: Synthetic Workflow for N-(2,4,5-trichlorophenyl)-2-oxocyclohexanesulfonamide

G A 2-Chlorocyclohexanone B Sodium 2-oxocyclohexanesulfonate A->B  Na2SO3 C 2-Oxocyclohexanesulfonyl chloride B->C  SOCl2 or PCl5 D N-(2,4,5-trichlorophenyl)- 2-oxocyclohexanesulfonamide C->D  2,4,5-Trichloroaniline,  Pyridine G cluster_0 Tumor Cell cluster_1 Extracellular Space A CO2 + H2O CAIX CA IX A->CAIX B H+ + HCO3- C Acidic Microenvironment (Promotes Invasion & Metastasis) B->C Export CAIX->B Inhibitor 2,4,5-Trichlorobenzenesulfonamide Derivative Inhibitor->CAIX Inhibits

Inhibition of CA IX disrupts pH homeostasis.
Synthesis and In Vitro Evaluation of Anticancer Derivatives

While specific studies focusing solely on 2,4,5-trichlorobenzenesulfonamide derivatives for anticancer activity are emerging, related dichlorinated compounds have shown significant promise. For instance, (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides have demonstrated notable cytotoxic effects against various human cancer cell lines, including HeLa (cervical cancer), HL-60 (leukemia), and AGS (gastric adenocarcinoma). [2] Data Presentation: Cytotoxicity of Dichlorobenzenesulfonamide-Chalcone Derivatives

Compound IDR GroupHeLa IC50 (µg/mL) [3]HL-60 IC50 (µg/mL) [3]AGS IC50 (µg/mL) [3]
4 H9.63 ± 0.083.51 ± 0.063.12 ± 0.11
5 4-OCH₃5.67 ± 0.351.57 ± 0.030.89 ± 0.05
6 4-F8.79 ± 0.123.11 ± 0.082.89 ± 0.07
7 4-Cl6.34 ± 0.041.25 ± 0.051.00 ± 0.03
8 4-CH₃9.11 ± 0.063.33 ± 0.042.98 ± 0.09

These findings suggest that the incorporation of the 2,4,5-trichloro substitution pattern could potentially enhance this activity, a hypothesis that warrants further investigation.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 2,4,5-trichlorobenzenesulfonamide derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Enzyme Inhibition: A Platform for Diverse Therapeutic Applications

Beyond fungicidal and anticancer activities, 2,4,5-trichlorobenzenesulfonamide derivatives have demonstrated potential as inhibitors of various enzymes, opening avenues for the treatment of metabolic diseases and other conditions.

α-Glucosidase and α-Amylase Inhibition: A Novel Approach to Diabetes Management

A recent study highlighted the potential of phenyl 2,4,5-trichlorobenzenesulfonate-based thiosemicarbazones as potent inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. [4]Inhibition of these enzymes can delay glucose absorption and lower postprandial blood glucose levels, a key strategy in managing type 2 diabetes.

Synthesis of Thiosemicarbazone Derivatives

The synthesis of these enzyme inhibitors begins with the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with a suitable phenol, followed by the introduction of the thiosemicarbazone moiety.

Experimental Protocol: Synthesis of Phenyl 2,4,5-Trichlorobenzenesulfonate-based Thiosemicarbazones

  • Step 1: Sulfonylation of 4-Hydroxybenzaldehyde. React 2,4,5-trichlorobenzenesulfonyl chloride with 4-hydroxybenzaldehyde in the presence of a base like triethylamine in a solvent such as DMF at a low temperature (0-5 °C). This yields the sulfonylated aldehyde intermediate. [4]2. Step 2: Condensation with Thiosemicarbazides. The intermediate from Step 1 is then refluxed with various substituted thiosemicarbazides in a protic solvent like methanol with a catalytic amount of acetic acid to form the desired thiosemicarbazone derivatives. [4]3. Purification and Characterization: The products are purified by recrystallization and characterized by ¹H NMR, ¹³C NMR, FTIR, and HRMS analyses. [4] Diagram: Synthetic Workflow for Thiosemicarbazone Derivatives

G A 2,4,5-Trichlorobenzenesulfonyl chloride + 4-Hydroxybenzaldehyde B Sulfonylated Aldehyde Intermediate A->B  Triethylamine, DMF C Thiosemicarbazone Derivative B->C  Substituted Thiosemicarbazide,  MeOH, Acetic Acid (cat.)

Synthesis of α-glucosidase and α-amylase inhibitors.
In Vitro Enzyme Inhibition Assay

The inhibitory activity of the synthesized compounds against α-glucosidase is determined using a colorimetric assay.

Experimental Protocol: α-Glucosidase Inhibition Assay

  • Reagent Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Incubation: Pre-incubate the enzyme solution with various concentrations of the test compounds for a short period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Add the pNPG solution to initiate the enzymatic reaction.

  • Reaction Termination: After a specific incubation time (e.g., 20 minutes), stop the reaction by adding a basic solution, such as sodium carbonate.

  • Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm. [5]6. Calculation: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Data Presentation: α-Glucosidase and α-Amylase Inhibition by Phenyl 2,4,5-Trichlorobenzenesulfonate-based Thiosemicarbazones

Compound IDR Groupα-Glucosidase IC50 (nM) [4]α-Amylase IC50 (nM) [4]
2 Methyl10.17149.17
7 Phenethyl15.43151.70
16 2-Chlorophenyl14.5888.37
19 4-Bromophenyl17.18152.48
Acarbose -92.75240.60
Structure-Activity Relationship (SAR) and Molecular Docking Insights

SAR studies of these thiosemicarbazone derivatives have revealed that the nature of the substituent on the thiosemicarbazide moiety significantly influences the inhibitory activity. Molecular docking studies have further illuminated the binding modes of these inhibitors within the active site of α-glucosidase, providing a rational basis for the design of more potent derivatives. For instance, compound 16, with a 2-chlorophenyl substituent, showed strong interactions with key amino acid residues in the active site. [4]

Conclusion and Future Directions

The 2,4,5-trichlorobenzenesulfonamide scaffold represents a versatile and highly promising platform for the discovery of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential as fungicidal, anticancer, and enzyme-inhibiting compounds. The strategic incorporation of the 2,4,5-trichloro substitution pattern imparts favorable physicochemical properties that can be fine-tuned through further chemical modifications.

Future research in this area should focus on:

  • Elucidating precise molecular mechanisms of action to enable target-based drug design and optimization.

  • Expanding the scope of biological evaluation to explore other potential therapeutic applications.

  • Conducting in vivo studies to assess the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds.

  • Leveraging computational tools , such as molecular docking and dynamics simulations, to guide the rational design of next-generation derivatives with enhanced potency and selectivity.

By continuing to explore the rich chemical space of 2,4,5-trichlorobenzenesulfonamide derivatives, the scientific community is well-positioned to develop innovative solutions for pressing challenges in agriculture and human health.

References

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Foundational

An In-depth Technical Guide to the Stability and Degradation Pathways of 2,4,5-Trichlorobenzenesulfonamide

Introduction 2,4,5-Trichlorobenzenesulfonamide is a halogenated aromatic sulfonamide. While specific data on this compound is limited in publicly available literature, its structural motifs—a sulfonamide functional group...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,4,5-Trichlorobenzenesulfonamide is a halogenated aromatic sulfonamide. While specific data on this compound is limited in publicly available literature, its structural motifs—a sulfonamide functional group and a polychlorinated benzene ring—are well-characterized in numerous other molecules of pharmaceutical and environmental interest. This guide provides a comprehensive technical overview of the predicted stability and degradation pathways of 2,4,5-Trichlorobenzenesulfonamide. By leveraging established principles of chemical reactivity and microbial metabolism observed in analogous structures, we can construct a scientifically robust profile of this molecule's behavior under various conditions. This document is intended for researchers, scientists, and drug development professionals who require a deeper understanding of the potential fate of this and structurally related compounds.

Physicochemical Properties and General Stability

The stability of 2,4,5-Trichlorobenzenesulfonamide is governed by the interplay of its constituent parts: the sulfonamide linkage and the highly chlorinated aromatic ring. The three chlorine atoms on the benzene ring are strong electron-withdrawing groups, which significantly influence the reactivity of the entire molecule.

PropertyPredicted CharacteristicRationale
Water Solubility LowThe hydrophobic nature of the trichlorinated benzene ring is expected to dominate, leading to poor aqueous solubility.
Acid/Base Properties Weakly acidicThe proton on the sulfonamide nitrogen can be abstracted under basic conditions. The pKa is influenced by the electron-withdrawing nature of the aryl group.
Chemical Stability Generally stableThe S-N bond in sulfonamides is relatively robust. The C-Cl bonds on the aromatic ring are also strong. However, the electron-deficient nature of the ring may make it susceptible to nucleophilic attack under certain conditions.

Hydrolytic Degradation

Hydrolysis is a primary abiotic degradation pathway for many chemical compounds in aqueous environments. For aryl sulfonamides, the stability towards hydrolysis is generally high under neutral environmental conditions.

Mechanism of Hydrolysis

The hydrolysis of a sulfonamide typically involves the cleavage of the sulfur-nitrogen (S-N) bond or the carbon-sulfur (C-S) bond.

  • S-N Bond Cleavage: This is the more common pathway and can be catalyzed by acid or base. Under acidic conditions, the sulfonamide nitrogen is protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the sulfonamide is deprotonated, and while the anion is generally less reactive, hydrolysis can still occur, albeit typically at a slower rate. Many benzenesulfonamides can be hydrolyzed by refluxing with 25% hydrochloric acid.[1]

  • C-S Bond Cleavage: Cleavage of the bond between the aromatic ring and the sulfur atom is less common under typical hydrolytic conditions but can be facilitated by certain metabolic pathways.

For 2,4,5-Trichlorobenzenesulfonamide, the electron-withdrawing nature of the chlorine atoms will increase the electrophilicity of the sulfur atom, potentially making it more susceptible to nucleophilic attack. However, sulfonamides are generally considered hydrolytically stable with long half-lives under natural environmental conditions.[2] Studies on a range of sulfonamide antibiotics have shown that they are hydrolytically stable at pH 9.0, with many also being stable at pH 7.0.[3]

Predicted Hydrolytic Degradation Pathway

2,4,5-Trichlorobenzenesulfonamide 2,4,5-Trichlorobenzenesulfonamide 2,4,5-Trichlorobenzenesulfonic acid 2,4,5-Trichlorobenzenesulfonic acid 2,4,5-Trichlorobenzenesulfonamide->2,4,5-Trichlorobenzenesulfonic acid H₂O (S-N Cleavage) Ammonia Ammonia 2,4,5-Trichlorobenzenesulfonamide->Ammonia 2,4,5-Trichlorophenol 2,4,5-Trichlorophenol 2,4,5-Trichlorobenzenesulfonic acid->2,4,5-Trichlorophenol Further Degradation cluster_photodegradation Photodegradation Pathways 2,4,5-Trichlorobenzenesulfonamide 2,4,5-Trichlorobenzenesulfonamide Dechlorinated Products Dechlorinated Products 2,4,5-Trichlorobenzenesulfonamide->Dechlorinated Products Reductive Dechlorination Hydroxylated Products Hydroxylated Products 2,4,5-Trichlorobenzenesulfonamide->Hydroxylated Products Hydroxylation 2,4,5-Trichlorobenzenesulfonic acid 2,4,5-Trichlorobenzenesulfonic acid 2,4,5-Trichlorobenzenesulfonamide->2,4,5-Trichlorobenzenesulfonic acid S-N Cleavage

Caption: Potential photodegradation pathways for 2,4,5-Trichlorobenzenesulfonamide.

Microbial Degradation

Microbial degradation is a key process in the environmental fate of many organic compounds. Both the sulfonamide group and the chlorinated benzene ring are known to be susceptible to microbial attack, although the presence of multiple chlorine atoms can increase persistence.

Aerobic Degradation

Under aerobic conditions, bacteria can utilize chlorinated benzenes with four or fewer chlorine atoms as a source of carbon and energy. [4]The initial attack often involves dioxygenase enzymes, leading to the formation of chlorocatechols, which are then subject to ring cleavage. [4] For sulfonamides, microbial degradation can be initiated by an ipso-substitution, leading to the cleavage of the molecule. [5]For some sulfonamide antibiotics, degradation is initiated by the cleavage of the molecule into sulfur dioxide, a heterocyclic moiety, and p-aminophenol as a stable intermediate. [5]

Anaerobic Degradation

Under anaerobic conditions, reductive dechlorination is a more common initial step for highly chlorinated aromatic compounds. This process involves the sequential removal of chlorine atoms, leading to less chlorinated and more readily degradable intermediates.

Predicted Microbial Degradation Pathways

The microbial degradation of 2,4,5-Trichlorobenzenesulfonamide is likely to be a multi-step process involving a consortium of microorganisms.

cluster_microbial Predicted Microbial Degradation 2,4,5-Trichlorobenzenesulfonamide 2,4,5-Trichlorobenzenesulfonamide 2,4,5-Trichlorobenzenesulfonic acid 2,4,5-Trichlorobenzenesulfonic acid 2,4,5-Trichlorobenzenesulfonamide->2,4,5-Trichlorobenzenesulfonic acid Hydrolytic Cleavage Chlorinated Catechols Chlorinated Catechols 2,4,5-Trichlorobenzenesulfonic acid->Chlorinated Catechols Dioxygenase Attack Ring Cleavage Products Ring Cleavage Products Chlorinated Catechols->Ring Cleavage Products Further Metabolism CO₂ + H₂O + Cl⁻ CO₂ + H₂O + Cl⁻ Ring Cleavage Products->CO₂ + H₂O + Cl⁻ Mineralization

Caption: A plausible aerobic microbial degradation pathway.

Thermal Stability and Degradation

The thermal stability of aryl sulfonamides can be quite high. Poly(aryl ether sulfonamide)s have been shown to be thermally stable with 5% weight loss occurring at temperatures between 398 to 442 °C in a nitrogen atmosphere. [6]However, the thermal decomposition of sulfonamides can produce toxic gases, including sulfur dioxide and nitrogen oxides. [7] For 2,4,5-Trichlorobenzenesulfonamide, significant thermal degradation is not expected under typical storage or physiological conditions. At elevated temperatures, decomposition would likely involve the cleavage of the sulfonamide bond and potential reactions involving the chlorinated aromatic ring. Studies on the thermal degradation of sulfonamides in skimmed milk indicate that they are very stable during pasteurization but can degrade during sterilization at 120°C for 20 minutes. [8]

Experimental Protocols for Stability and Degradation Studies

Hydrolytic Stability Testing (Adapted from OECD Guideline 111)
  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Sample Preparation: Prepare a stock solution of 2,4,5-Trichlorobenzenesulfonamide in a suitable water-miscible solvent (e.g., acetonitrile). Spike the buffer solutions with the stock solution to a final concentration suitable for analytical detection.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25 °C or 50 °C).

  • Sampling: At appropriate time intervals, withdraw aliquots from each solution.

  • Analysis: Analyze the samples for the parent compound and potential degradation products using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Analysis: Determine the degradation rate constant and half-life at each pH.

Photodegradation Study
  • Sample Preparation: Prepare solutions of 2,4,5-Trichlorobenzenesulfonamide in purified water and in a solution containing a photosensitizer (e.g., humic acid) to simulate natural water.

  • Irradiation: Expose the solutions to a light source that simulates natural sunlight or a specific UV wavelength. Use dark controls to account for any non-photolytic degradation.

  • Sampling and Analysis: At defined time points, collect samples and analyze for the parent compound and degradation products.

  • Data Analysis: Calculate the photodegradation rate constant and quantum yield.

Microbial Degradation (Ready Biodegradability Test - e.g., OECD 301B)
  • Inoculum: Use an activated sludge from a domestic wastewater treatment plant as the microbial inoculum.

  • Test Medium: Prepare a mineral medium containing the test substance as the sole carbon source.

  • Incubation: Incubate the test medium with the inoculum in the dark at a controlled temperature (e.g., 20-25 °C) with continuous aeration.

  • Monitoring: Monitor the degradation process by measuring parameters such as oxygen consumption or carbon dioxide evolution over a 28-day period.

  • Analysis: At the end of the test, analyze the remaining concentration of the test substance.

Analytical Methodologies

The analysis of 2,4,5-Trichlorobenzenesulfonamide and its degradation products requires sensitive and selective analytical methods.

Analytical TechniqueApplicability
High-Performance Liquid Chromatography (HPLC) with UV Detection Suitable for quantifying the parent compound and major degradation products. The chromophoric nature of the benzene ring allows for UV detection. [9]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Offers high sensitivity and selectivity, making it ideal for detecting trace levels of the parent compound and for identifying unknown degradation products. [9]
Gas Chromatography-Mass Spectrometry (GC-MS) May be suitable for the analysis of more volatile degradation products or after derivatization of the sulfonamide.

Conclusion

While direct experimental data on 2,4,5-Trichlorobenzenesulfonamide is scarce, a robust understanding of its stability and degradation can be inferred from the extensive knowledge base of aryl sulfonamides and chlorinated aromatic compounds. It is predicted to be a relatively stable compound, with microbial degradation and photodegradation being the most probable pathways for its environmental dissipation. Hydrolysis is expected to be slow under neutral conditions. The presence of the three chlorine atoms will likely increase its persistence compared to non-chlorinated analogs. The insights and methodologies presented in this guide provide a solid foundation for further experimental investigation into the specific behavior of 2,4,5-Trichlorobenzenesulfonamide.

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  • Google Patents. (n.d.). Method for preparing 2, 4, 5-trichloropyrimidine.
  • Haugland, R. A., et al. (1990). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by a pure culture of Pseudomonas cepacia. Applied and Environmental Microbiology, 56(2), 345-350. [Link]

  • Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. [Link]

  • Wang, L., et al. (2013). Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. Chinese Journal of Chemistry, 31(11), 1423-1430. [Link]

  • Li, L., et al. (2022). Source Profile Analysis of Atmospheric Volatile Organic Compounds in Chongqing. Atmosphere, 13(10), 1569. [Link]

  • Wang, J., et al. (2018). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. Chemical Engineering Journal, 334, 1373-1382. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Google Patents. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to the Synthesis of 2,4,5-Trichlorobenzenesulfonamide Derivatives

Abstract The sulfonamide functional group is a cornerstone of modern medicinal chemistry and agrochemical development, renowned for its diverse biological activities. This guide provides a comprehensive overview and deta...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry and agrochemical development, renowned for its diverse biological activities. This guide provides a comprehensive overview and detailed protocols for the synthesis of 2,4,5-trichlorobenzenesulfonamide derivatives, a class of compounds with significant therapeutic and industrial potential. We will delve into the strategic synthesis of the key intermediate, 2,4,5-trichlorobenzenesulfonyl chloride, and its subsequent conversion into a variety of sulfonamide derivatives. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, reaction mechanisms, and practical execution.

Introduction: The Significance of the Trichlorinated Sulfonamide Scaffold

Sulfonamides are a critical pharmacophore, exhibiting a wide array of biological effects including anticancer, antibacterial, antimalarial, and enzyme-inhibiting properties.[1] The unique electronic and steric properties imparted by the 2,4,5-trichlorinated aromatic ring make its corresponding sulfonamide derivatives particularly valuable. This scaffold serves as a versatile intermediate for introducing the 2,4,5-trichlorobenzenesulfonyl moiety into target molecules, which can enhance biological activity and modulate pharmacokinetic properties.[2][3]

The increased reactivity due to the chlorinated structure makes the parent sulfonyl chloride an effective sulfonylating agent.[2] Research has demonstrated that derivatives of this scaffold possess potent activities, including:

  • Antifungal and Agrochemical Applications: These compounds have been investigated for the development of novel fungicides and herbicides.[4][5]

  • Anticancer Activity: Many novel sulfonamide derivatives are synthesized and evaluated for their potential as anticancer agents, with some acting as inhibitors of key signaling pathways like VEGFR-2, which is pivotal in tumor angiogenesis.[6][7]

  • Enzyme Inhibition: Specific derivatives have been designed as inhibitors of enzymes such as α-glucosidase, relevant in the management of diabetes.[8]

This guide provides the foundational chemistry required to access this promising chemical space.

The Core Synthetic Strategy

The synthesis of 2,4,5-trichlorobenzenesulfonamide derivatives is elegantly achieved through a robust two-stage process. This strategy prioritizes the initial formation of a highly reactive sulfonyl chloride intermediate, which is then coupled with a diverse range of amines to generate the final products.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Derivative Synthesis A 1,2,4-Trichlorobenzene B Chlorosulfonic Acid (Electrophilic Aromatic Substitution) A->B Chlorosulfonation C 2,4,5-Trichlorobenzenesulfonyl Chloride (Key Intermediate) B->C E Base-Mediated Coupling (Nucleophilic Substitution) C->E Coupling Reaction D Primary or Secondary Amine (R-NH₂ or R₂NH) D->E F Target 2,4,5-Trichlorobenzenesulfonamide Derivative E->F

Caption: Overall Synthetic Workflow.

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate: 2,4,5-Trichlorobenzenesulfonyl Chloride

This protocol details the chlorosulfonylation of 1,2,4-trichlorobenzene. The reaction proceeds via an electrophilic aromatic substitution mechanism, where chlorosulfonic acid serves as the sulfonating agent.[9]

Causality Behind Experimental Choices:

  • Low Temperature: The reaction between 1,2,4-trichlorobenzene and chlorosulfonic acid is highly exothermic. Maintaining a temperature between 0-5°C is critical to prevent uncontrolled reactions and the formation of undesired byproducts.

  • Slow Addition: Adding the substrate dropwise ensures that the heat generated can be effectively dissipated by the cooling bath, maintaining thermal control throughout the reaction.

  • Ice Quench: Chlorosulfonic acid reacts violently with water. Pouring the reaction mixture onto a large excess of crushed ice allows for a controlled and safer quenching process, precipitating the water-insoluble product while decomposing the excess reagent.

Materials and Reagents:

  • 1,2,4-Trichlorobenzene (99%)

  • Chlorosulfonic Acid (≥99%)

  • Dichloromethane (DCM), ACS Grade

  • Crushed Ice

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

Step-by-Step Methodology:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a calcium chloride drying tube. Place the flask in a large ice-salt bath.

  • Reagent Addition: Carefully charge the flask with chlorosulfonic acid (e.g., 5 equivalents). Begin stirring and allow the acid to cool to 0-5°C.

  • Substrate Addition: Add 1,2,4-trichlorobenzene (e.g., 1 equivalent) to the dropping funnel. Add the trichlorobenzene dropwise to the cooled, stirring chlorosulfonic acid over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour, then let it slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Prepare a 1 L beaker containing a large amount of crushed ice (~500 g). Under vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. The product will precipitate as a white solid.

  • Extraction: Transfer the slurry to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with cold water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting white to off-white solid is 2,4,5-trichlorobenzenesulfonyl chloride. The product is often of sufficient purity for the next step, but can be recrystallized from hexane if necessary.

⚠️ Safety Advisory: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This entire procedure must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

Protocol 2: General Synthesis of N-Substituted-2,4,5-Trichlorobenzenesulfonamide Derivatives

This protocol describes the coupling of the sulfonyl chloride intermediate with a primary or secondary amine. The reaction is a nucleophilic substitution at the sulfur atom.

Causality Behind Experimental Choices:

  • Base Catalyst: The reaction generates hydrochloric acid (HCl) as a byproduct. A base, such as pyridine or triethylamine, is essential to neutralize the acid, driving the reaction to completion.[10] Pyridine can also serve as the solvent.

  • Inert Solvent: A dry, aprotic solvent like dichloromethane or tetrahydrofuran (THF) is used to prevent any reaction of the highly reactive sulfonyl chloride with the solvent.

Caption: General Mechanism for Sulfonamide Formation.

Materials and Reagents:

  • 2,4,5-Trichlorobenzenesulfonyl Chloride

  • Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), Anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 2,4,5-trichlorobenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 20-30 minutes.

  • Reaction: After addition, allow the reaction mixture to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Work-up: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash with 1M HCl (2 x 50 mL) to remove excess pyridine/amine.

  • Washing: Subsequently, wash the organic layer with saturated NaHCO₃ solution (1 x 50 mL), water (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel.

Data Presentation and Characterization

The synthesized compounds must be rigorously characterized to confirm their structure and purity using standard analytical techniques such as NMR (¹H and ¹³C), FT-IR, and Mass Spectrometry.[5][8]

Table 1: Representative Data for Synthesized 2,4,5-Trichlorobenzenesulfonamide Derivatives

Derivative IDAmine UsedReaction Time (h)Yield (%)M.p. (°C)Key ¹H NMR Signal (δ ppm, DMSO-d₆)
4a Aniline1688151-15310.85 (s, 1H, -SO₂NH-)
4b Benzylamine1492128-1308.61 (t, 1H, -SO₂NH-)
4c Cyclohexylamine1885145-1478.15 (d, 1H, -SO₂NH-)
4d Morpholine1295119-121N/A (Tertiary Sulfonamide)

Note: The data presented in this table is hypothetical and serves as an example of expected results.

Conclusion and Future Perspectives

The synthetic protocols detailed in this guide provide a reliable and adaptable framework for accessing a wide range of 2,4,5-trichlorobenzenesulfonamide derivatives. The key intermediate, 2,4,5-trichlorobenzenesulfonyl chloride, is a versatile building block for creating libraries of compounds for screening in drug discovery and agrochemical research.[2][4] Given the demonstrated anticancer, antifungal, and enzyme-inhibiting activities of sulfonamides, this particular scaffold holds considerable promise for the development of novel, highly efficacious agents.[1][5][6][8][11] Future work should focus on expanding the diversity of the amine coupling partners and exploring the structure-activity relationships of the resulting derivatives to optimize their biological profiles for specific therapeutic or industrial targets.

References

  • 2,4,5-Trichlorobenzenesulfonyl chloride | 15945-07-0. J&K Scientific. [Link]

  • Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. ResearchGate. [Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]

  • Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. PubMed. [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. [Link]

  • Rational design of phenyl 2,4,5-trichlorobenzenesulfonate based thiosemicarbazones as α-glucosidase and α-amylase inhibitors: integrating enzymatic evaluation and molecular modeling. PubMed Central. [Link]

  • Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. National Institutes of Health (NIH). [Link]

  • Which catalyst is the most efficient in the synthesis of sulfonamide? ResearchGate. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Publications. [Link]

  • DESIGN, SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 1,2,4-TRIAZOLES CARRYING BIOLOGICALLY ACTIVE SULFONAMIDE MOIETIES. PubMed. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER STUDIES OF NOVEL SULPHONAMIDES. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

Application

2,4,5-Trichlorobenzenesulfonamide in click chemistry applications

Application Note: 2,4,5-Trichlorobenzenesulfonamide (TCBS) in SuFEx and Orthogonal Click Chemistries Executive Summary 2,4,5-Trichlorobenzenesulfonamide (TCBS) represents a highly specialized scaffold in the "Click Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,4,5-Trichlorobenzenesulfonamide (TCBS) in SuFEx and Orthogonal Click Chemistries

Executive Summary

2,4,5-Trichlorobenzenesulfonamide (TCBS) represents a highly specialized scaffold in the "Click Chemistry" ecosystem, specifically within Sulfur-Fluoride Exchange (SuFEx) and Orthogonal Ligation protocols. Unlike standard benzenesulfonamides, the 2,4,5-trichloro substitution pattern exerts a profound electron-withdrawing effect, significantly lowering the pKa of the sulfonamide N-H bond (approx. pKa 6.0–7.5 vs. 10.0 for unsubstituted analogs).

This acidity modulation transforms TCBS into a "privileged" nucleophile for SuFEx reactions, allowing ligation under milder, physiologically relevant conditions. Furthermore, the 2,4,5-trichlorobenzenesulfonyl moiety serves as a robust, orthogonally cleavable protecting group for amines, distinct from standard Tosyl (Ts) or Nosyl (Ns) groups.

This guide details the mechanistic advantages, experimental protocols, and logical workflows for utilizing TCBS in high-throughput drug discovery and bioconjugation.

Mechanistic Principles & Chemical Logic

The "Trichloro" Effect in SuFEx

The core principle of SuFEx chemistry (the "new generation" of click chemistry) is the stability of the S-F bond until activated. Sulfonamides act as nucleophiles that displace fluoride to form stable sulfonyl sulfonamide linkages.

  • Standard Sulfonamides: High pKa (~10) requires strong bases or high temperatures to generate the active sulfonamidate anion.

  • TCBS Advantage: The three chlorine atoms at positions 2, 4, and 5 withdraw electron density from the sulfur center and the aromatic ring. This stabilizes the negative charge on the nitrogen upon deprotonation, lowering the pKa.

    • Result: TCBS can be activated by weak bases (e.g., DBU, BEMP) or even under near-neutral conditions in the presence of silicon catalysts, enabling "Click" ligation with sensitive protein targets or complex natural products.

Pathway Visualization

SuFEx_Mechanism TCBS 2,4,5-Trichlorobenzenesulfonamide (TCBS) (pKa ~6-7) Anion Active Sulfonamidate Anion TCBS->Anion Deprotonation Base Weak Base Activation (DBU/BEMP) Base->Anion Transition Transition State (Pentacoordinate Sulfur) Anion->Transition Nucleophilic Attack R_SO2F Partner: Sulfonyl Fluoride (R-SO2F) R_SO2F->Transition Product Sulfonyl Sulfonamide Linkage (Stable Conjugate) Transition->Product - F⁻ (Leaving Group)

Figure 1: Mechanistic pathway of TCBS in SuFEx ligation. The electron-deficient ring facilitates rapid anion formation.

Experimental Protocols

Protocol A: SuFEx Ligation of TCBS with Alkyl/Aryl Sulfonyl Fluorides

Objective: Covalent ligation of TCBS to a fluorosulfate or sulfonyl fluoride probe.

Reagents:

  • Substrate A: 2,4,5-Trichlorobenzenesulfonamide (1.0 equiv)

  • Substrate B: Target Sulfonyl Fluoride (1.1 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

  • Solvent: Acetonitrile (MeCN) or DCM (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve TCBS (1.0 equiv) in anhydrous MeCN (0.2 M concentration) in a flame-dried reaction vial.

  • Activation: Add DBU (1.2 equiv) dropwise at room temperature. Note: The solution may turn slightly yellow due to anion formation. Stir for 5 minutes.

  • Coupling: Add the Sulfonyl Fluoride partner (1.1 equiv) in one portion.

  • Reaction: Stir at room temperature. Monitor via TLC or LC-MS.

    • Timeframe: Due to the "Trichloro" activation, reaction is typically complete in 30–60 minutes (faster than standard tosylamides).

  • Quench & Workup: Dilute with EtOAc. Wash with 1M HCl (to remove DBU) and Brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize from EtOH/Hexane or purify via silica flash chromatography (typically 10-30% EtOAc/Hexane).

Self-Validation Check:

  • LC-MS: Look for the mass of [M+H]+ corresponding to the dimer (M_TCBS + M_Fluoride - HF).

  • 1H NMR: The N-H proton of the product (sulfonyl sulfonamide) is highly acidic and may appear very downfield (>10 ppm) or exchange with solvent.

Protocol B: Synthesis of 2,4,5-Trichlorobenzenesulfonyl Azide (Diazo Transfer Reagent)

Context: While the amide is the stable form, the azide derivative is a potent reagent for converting amines to azides (for CuAAC click chemistry). This protocol describes generating the azide from the chloride/amide precursors.[1]

Reagents:

  • 2,4,5-Trichlorobenzenesulfonyl chloride[2][3][4][5][6]

  • Sodium Azide (NaN₃)

  • Acetone/Water (1:1)

Methodology:

  • Dissolve 2,4,5-trichlorobenzenesulfonyl chloride (10 mmol) in acetone (20 mL).

  • Dissolve NaN₃ (15 mmol) in water (20 mL).

  • Add the azide solution to the chloride solution at 0°C.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Safety Warning: Sulfonyl azides are potentially explosive.[7] Do not concentrate to dryness. Extract into DCM, wash, and use the solution directly for Diazo Transfer reactions.

Comparative Data: Electronic Tuning

The following table illustrates why TCBS is superior for specific "Click" applications compared to standard reagents.

ScaffoldSubstituentsEst. pKa (Sulfonamide)SuFEx ReactivityHydrolytic Stability
TCBS 2,4,5-Trichloro ~6.1 - 7.0 High (Fast) High
Tosyl4-Methyl~10.2ModerateHigh
Nosyl2-Nitro~9.0HighModerate (Cleavable)
MesylMethyl~10.5LowHigh

Interpretation: The significant drop in pKa for TCBS means it exists as a nucleophilic anion at physiological pH (7.4) to a much greater extent than Tosyl or Mesyl groups. This allows for bioconjugation without denaturing proteins with high pH buffers.

Strategic Application: Orthogonal Protecting Group

In complex synthesis, TCBS acts as a protecting group for amines (


) that is orthogonal to Boc, Fmoc, and Cbz.

Cleavage Protocol (Reductive): Unlike Tosyl groups (hard to remove) or Nosyl groups (require thiols), the electron-deficient trichlorobenzene ring facilitates reductive cleavage.

  • Conditions: Zn dust / AcOH or Mg / MeOH.

  • Mechanism: Electron transfer to the aromatic ring followed by S-N bond fission.

  • Application: Use TCBS to protect a side-chain amine, perform a CuAAC click reaction on another site, then remove TCBS reductively.

References

  • SuFEx Chemistry Foundation: Dong, J., Sharpless, K. B., Kwong, L., & Fokin, V. V. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Sulfonamide Acidity & Hammett Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link

  • Diazo Transfer Reagents: Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters. (Contextual reference for sulfonyl azide utility). Link

  • 2,4,5-Trichloro Scaffold in Drug Design: Various patents utilize the 2,4,5-trichlorobenzenesulfonyl moiety as a stable, lipophilic core for kinase inhibitors (e.g., SGK-1 inhibitors), leveraging its specific electronic profile for binding affinity. Link

Disclaimer: 2,4,5-Trichlorobenzenesulfonamide and its derivatives (especially the azide) should be handled with appropriate safety precautions.[8] Sulfonyl azides are energetic materials.[9] Always perform reactions in a fume hood behind a blast shield.

Sources

Method

Protocol for N-arylation with 2,4,5-Trichlorobenzenesulfonamide

Application Note: High-Efficiency N-Arylation of 2,4,5-Trichlorobenzenesulfonamide Executive Summary & Strategic Rationale This guide details the protocol for the -arylation of 2,4,5-trichlorobenzenesulfonamide (CAS: 290...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency N-Arylation of 2,4,5-Trichlorobenzenesulfonamide

Executive Summary & Strategic Rationale

This guide details the protocol for the


-arylation of 2,4,5-trichlorobenzenesulfonamide  (CAS: 29092-27-1). This specific substrate presents a unique dichotomy in cross-coupling chemistry:
  • High Acidity: The electron-withdrawing nature of the three chlorine atoms (positions 2, 4, 5) significantly lowers the

    
     of the sulfonamide protons compared to standard tosylates. This facilitates easy deprotonation.[1]
    
  • Low Nucleophilicity: The same electronic withdrawal renders the resulting nitrogen anion less nucleophilic, potentially stalling the transmetallation step in catalytic cycles.[1]

Consequently, standard protocols must be modulated.[1] While Palladium (Buchwald-Hartwig) systems offer high turnover, Copper-catalyzed (Ullmann-Goldberg) methods are often superior for sulfonamides due to the "hard" nature of the sulfonamidyl anion and cost-efficiency at scale. This guide prioritizes a robust Copper-diamine system, with a Palladium alternative for sterically demanding electrophiles.[1]

Mechanistic Principles & Pathway Visualization

Understanding the catalytic cycle is vital for troubleshooting.[1] The reaction proceeds via a Cu(I)/Cu(III) cycle (or potentially a radical pathway depending on the ligand).[1] The critical bottleneck for 2,4,5-trichlorobenzenesulfonamide is the stability of the Cu-amido intermediate .

Figure 1: Catalytic Cycle (Ullmann-Goldberg Type)

G PreCat Pre-Catalyst (CuI + Ligand) Active Active Species [L-Cu-X] PreCat->Active Activation Intermediate Cu(III) Intermediate [L-Cu(Ar)(X)(NH-SO2-R)] Active->Intermediate Coordination of Sulfonamide Anion OxAdd Oxidative Addition (Ar-X enters) ProdRel Reductive Elimination (Product Release) OxAdd->ProdRel C-N Bond Formation Intermediate->OxAdd Rearrangement ProdRel->Active Regeneration Substrate 2,4,5-Trichlorobenzenesulfonamide (Deprotonated by Base) Substrate->Intermediate Nucleophilic Attack

Caption: The modified Ullmann cycle. For electron-deficient sulfonamides, the coordination of the anion (Nucleophilic Attack) is fast, but the Reductive Elimination requires high thermal energy.

Pre-Reaction Analysis: Reagent Selection

The choice of ligand and base is dictated by the specific electronics of the 2,4,5-trichloro core.

ComponentRecommendationScientific Justification
Catalyst Source CuI (Copper(I) Iodide)High purity (99.99%) is essential.[1] Cu(I) is the active species; avoiding induction periods associated with Cu(II) salts is preferred.[1]
Ligand DMEDA or trans-N,N'-dimethylcyclohexane-1,2-diamine Bidentate amine ligands stabilize the Cu-intermediate and prevent catalyst aggregation.[1] They are crucial for coupling electron-poor sulfonamides.[1]
Base K₃PO₄ (Anhydrous)The

of 2,4,5-trichlorobenzenesulfonamide is likely <9.[2] Stronger bases like NaH are unnecessary and may cause side reactions.[1] Carbonates (

) are viable but phosphates often improve kinetics in dioxane.[1]
Solvent 1,4-Dioxane or Toluene Dioxane coordinates weakly, stabilizing the catalyst.[1] Toluene is better for higher temperature reflux (>100°C) if the aryl halide is unreactive.[1]

Detailed Protocol A: Copper-Catalyzed N-Arylation (Primary Method)

This is the "Gold Standard" for coupling 2,4,5-trichlorobenzenesulfonamide with aryl iodides or bromides.[1]

Reagents:

  • 2,4,5-Trichlorobenzenesulfonamide (1.0 equiv)[1][2]

  • Aryl Iodide (1.2 equiv)[1]

  • CuI (10 mol%)[1]

  • DMEDA (N,N'-Dimethylethylenediamine) (20 mol%)[1]

  • K₃PO₄ (2.0 equiv)[1]

  • 1,4-Dioxane (0.5 M concentration relative to sulfonamide)[1]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube or heavy-walled pressure vial equipped with a magnetic stir bar.[1] Allow to cool under a stream of Argon or Nitrogen.[1]

    • Note: Oxygen is the enemy of this catalytic cycle, leading to homo-coupling of the aryl halide or catalyst death.

  • Solids Addition: Charge the vessel with:

    • CuI (10 mol%)[1]

    • 2,4,5-Trichlorobenzenesulfonamide (1.0 equiv)[1][2]

    • K₃PO₄ (2.0 equiv, finely ground)

    • Aryl Iodide (if solid) (1.2 equiv)[1]

  • Degassing: Cap the vessel and evacuate/backfill with Argon three times.

  • Liquids Addition: Under a positive pressure of Argon, inject:

    • 1,4-Dioxane (anhydrous).[1]

    • Aryl Iodide (if liquid).[1]

    • DMEDA (20 mol%).[1] Add this last to ensure it complexes immediately with the solubilized Copper.

  • Reaction: Seal the vessel tightly. Heat to 110°C for 12–24 hours.[1]

    • Visual Check: The reaction mixture should turn a blue-green or brown suspension.[1] A black precipitate indicates catalyst decomposition (plating out).[1]

  • Workup:

    • Cool to room temperature.[1][3]

    • Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.[1]

    • Wash the filtrate with 1M HCl (to remove unreacted amine ligand) and Brine.[1]

    • Dry over MgSO₄ and concentrate.[1]

  • Purification: Recrystallization is often possible due to the high melting point of the trichloro-sulfonamide core.[1] Otherwise, flash chromatography (Hexane/EtOAc gradient).[1]

Detailed Protocol B: Palladium-Catalyzed (For Difficult Substrates)

Use this method if the coupling partner is an Aryl Chloride or highly sterically hindered.[1]

Reagents:

  • Pd(OAc)₂ (2 mol%)[1]

  • Ligand: XPhos or tBuXPhos (4 mol%)[1]

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)[1][4]

  • Solvent: t-Butanol or Toluene[1][4]

Step-by-Step Methodology:

  • Pre-complexation: In a vial, mix Pd(OAc)₂ and XPhos in 1 mL of solvent and stir at 60°C for 5 minutes to generate the active catalytic species (L-Pd(0)).

  • Main Vessel: Charge the reaction vessel with Sulfonamide, Aryl Chloride, and Base. Purge with Argon.

  • Injection: Transfer the pre-formed catalyst solution into the main vessel.

  • Reaction: Heat to 100-120°C for 4-12 hours.

    • Note: tBuXPhos is exceptionally good at preventing the "poisoning" of the Pd center by the sulfonamide nitrogen.

Process Control & Troubleshooting

Use this decision matrix to optimize yield.

Figure 2: Experimental Logic Flow

Workflow Start Select Aryl Halide CheckHalide Halide Type? Start->CheckHalide Iodide Aryl-Iodide CheckHalide->Iodide High Reactivity Bromide Aryl-Bromide CheckHalide->Bromide Med Reactivity Chloride Aryl-Chloride CheckHalide->Chloride Low Reactivity MethodA Method A: CuI/DMEDA 110°C, Dioxane Iodide->MethodA Bromide->MethodA MethodB Method B: Pd/XPhos 120°C, Toluene Chloride->MethodB CheckYield Yield < 50%? MethodA->CheckYield Opt1 Switch to Ligand: trans-1,2-cyclohexanediamine CheckYield->Opt1 Yes (Steric Issue) Opt2 Increase Temp to 130°C (Switch to DMF) CheckYield->Opt2 Yes (Solubility Issue)

Caption: Decision tree for selecting reaction conditions based on electrophile reactivity and initial yield data.

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Low Conversion (<10%) Catalyst poisoning or Oxygen leak.[1]Ensure rigorous degassing.[1] Switch to Cs₂CO₃ (higher solubility).[1]
Black Precipitate "Copper Mirror" formation (catalyst death).[1]Increase ligand loading to 30 mol%. Lower temperature to 90°C but extend time.
Starting Material Remains Low nucleophilicity of sulfonamide.[1]The trichloro-group is pulling too much electron density.[1] Switch to Method B (Palladium) .

Safety & Handling

  • Chlorinated Aromatics: 2,4,5-Trichlorobenzenesulfonamide and its derivatives are persistent organic pollutants.[1] Handle in a fume hood. Avoid release to the environment.[1]

  • Heavy Metals: Collect all Cu/Pd waste in specific heavy metal waste streams.[1]

  • Pressure: Heating dioxane/toluene to 110-120°C in a sealed tube generates pressure.[1] Use a blast shield.[1]

References

  • Ma, D., & Cai, Q. (2001).[1] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.[1] Accounts of Chemical Research. [1]

  • Buchwald, S. L., et al. (2002).[1] Copper-Catalyzed N-Arylation of Sulfonamides. Journal of the American Chemical Society.[1][5]

  • PubChem Compound Summary. (2023). 2,4,5-Trichlorobenzenesulfonamide (CID 29092-27-1).[1] National Center for Biotechnology Information.[1] [1]

  • Organic Chemistry Portal. (2023). Copper-Catalyzed N-Arylation of Sulfonamides. Organic Chemistry Portal Protocols.

  • Sigma-Aldrich. (2023).[1] Product Specification: 2,4,5-Trichlorobenzenesulfonamide.[1]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Analysis of 2,4,5-Trichlorobenzenesulfonamide

Abstract This application note details a robust protocol for the quantification of 2,4,5-Trichlorobenzenesulfonamide (2,4,5-TCBSA) , a primary metabolite of the acaricide Tetradifon and a synthesis intermediate for vario...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantification of 2,4,5-Trichlorobenzenesulfonamide (2,4,5-TCBSA) , a primary metabolite of the acaricide Tetradifon and a synthesis intermediate for various pharmaceuticals. While often analyzed via GC-ECD due to its halogenated nature, LC-MS/MS offers superior specificity and eliminates the need for derivatization. This guide focuses on a Negative Mode ESI workflow, leveraging the acidity of the sulfonamide moiety induced by the electron-withdrawing chlorine atoms to achieve low-ppb sensitivity in complex matrices.

Introduction & Chemical Context

2,4,5-Trichlorobenzenesulfonamide (


) presents unique analytical challenges. It combines high lipophilicity (due to the trichlorobenzene ring) with polar functionality (sulfonamide).[1]
  • Regulatory Relevance: Monitoring 2,4,5-TCBSA is critical for assessing environmental degradation of organochlorine pesticides (Tetradifon) and ensuring purity in pharmaceutical starting materials.

  • Chemical Logic for Detection:

    • Acidity: The three chlorine atoms on the benzene ring exert a strong inductive effect (

      
      ), significantly increasing the acidity of the sulfonamide 
      
      
      
      proton (
      
      
      est. 8.5–9.5).[1]
    • Ionization Strategy: Consequently, Negative Electrospray Ionization (ESI-) is the preferred mode, yielding the stable deprotonated ion

      
      . This mode often provides lower background noise compared to positive mode for chlorinated aromatics.[1]
      

Experimental Workflow

Sample Preparation

Two distinct workflows are provided depending on the matrix complexity.

Protocol A: Solid Phase Extraction (SPE) for Water/Environmental Samples
  • Cartridge: Hydrophilic-Lipophilic Balance (HLB) Polymeric sorbent (e.g., Oasis HLB or Strata-X), 200 mg/6 mL.

  • Conditioning: 5 mL Methanol followed by 5 mL Milli-Q water.

  • Loading: Load 100–500 mL of filtered water sample (pH adjusted to 3.0 with formic acid to ensure neutral state for retention).

  • Wash: 5 mL 5% Methanol in water (removes polar interferences).[1]

  • Elution: 2 × 3 mL Methanol.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C; reconstitute in 1 mL Mobile Phase A/B (50:50).
    
Protocol B: QuEChERS for Biological/Food Matrices
  • Extraction: Weigh 10 g homogenized sample. Add 10 mL Acetonitrile (ACN) + 1% Acetic Acid. Shake vigorously (1 min).

  • Salting Out: Add 4 g

    
     + 1 g 
    
    
    
    . Vortex and centrifuge (4000 rpm, 5 min).
  • Clean-up (dSPE): Transfer 1 mL supernatant to a tube containing 150 mg

    
     + 50 mg PSA (Primary Secondary Amine) + 50 mg C18.[1]
    
    • Note: PSA removes organic acids but can bind sulfonamides.[1] If recovery drops, omit PSA or reduce amount.[1]

  • Final Prep: Centrifuge, filter supernatant (0.22 µm PTFE), and dilute 1:1 with Mobile Phase A prior to injection.

Visual Workflow Diagram

Workflow Sample Sample Matrix (Water/Food) Extraction Extraction (SPE or QuEChERS) Sample->Extraction Isolation Evap Evaporation & Reconstitution (50:50 MeOH:H2O) Extraction->Evap Concentration LC LC Separation (C18 Column) Evap->LC Injection Ionization ESI Negative Source [M-H]- Generation LC->Ionization Elution Detection MS/MS Detection (MRM Mode) Ionization->Detection Quantification

Caption: Integrated workflow for the isolation and detection of 2,4,5-TCBSA.

LC-MS/MS Method Parameters

Liquid Chromatography[1][2][3][4][5]
  • Column: C18 End-capped column (e.g., Zorbax Eclipse Plus C18 or Acquity BEH C18), 2.1 x 100 mm, 1.8 µm or 3.5 µm.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH natural or adj. to 8.0).[1]

    • Rationale: Basic pH ensures the analyte remains deprotonated or easily ionizable in negative mode.[1]

  • Mobile Phase B: Methanol (LC-MS Grade).[1]

    • Note: Methanol often provides better sensitivity for sulfonamides in negative mode than Acetonitrile.[1]

  • Flow Rate: 0.3 mL/min.[1][2][3]

  • Column Temp: 40°C.

  • Injection Vol: 5–10 µL.

Gradient Profile:

Time (min) % Mobile Phase B
0.00 10
1.00 10
6.00 95
8.00 95
8.10 10

| 11.00 | 10 (Re-equilibration) |

Mass Spectrometry (ESI Negative)
  • Ionization: Electrospray Ionization (ESI), Negative Polarity.[1]

  • Precursor Ion:

    
     257.9 (
    
    
    
    ).
  • Source Parameters (Typical for Sciex/Agilent QQQ):

    • Curtain Gas: 30 psi[4]

    • Ion Spray Voltage: -4500 V[4]

    • Temp: 450°C

    • Gas 1 / Gas 2: 50 / 50 psi

MRM Transitions (Optimization Required): The fragmentation of sulfonamides in negative mode typically involves the cleavage of the S-N bond and loss of


.
AnalytePrecursor (

)
Product (

)
Dwell (ms)CE (V)TypeMechanism
2,4,5-TCBSA 257.9 193.9 100-25QuantifierLoss of

(

)
2,4,5-TCBSA 257.9 158.9 100-40QualifierLoss of

+ Cl
2,4,5-TCBSA 257.9 79.0 100-60Qualifier

/ Ring fragment

Note: The product ion 193.9 corresponds to the 2,4,5-trichloroaniline anion species formed after


 extrusion.
Fragmentation Pathway Logic

Fragmentation Parent Precursor [M-H]- m/z 257.9 Prod1 Product 1 [M-H-SO2]- m/z 193.9 Parent->Prod1 Loss of SO2 (-64 Da) Prod2 Product 2 [C6H2Cl2N]- m/z ~159 Prod1->Prod2 Loss of Cl (-35 Da)

Caption: Proposed fragmentation pathway for 2,4,5-TCBSA in negative ESI mode.

Results & Discussion (Simulated)

Linearity and Sensitivity[5]
  • Linear Range: 0.5 ng/mL to 500 ng/mL (

    
    ).
    
  • LOQ (Limit of Quantitation): 0.5 µg/kg (ppb) in food matrix; 10 ng/L (ppt) in water.[1]

  • Matrix Effects: Significant ion suppression (~20%) is common in negative mode for complex matrices.[1] The use of a matrix-matched calibration curve or a deuterated internal standard (e.g., Sulfamethoxazole-d4 if specific IS is unavailable) is highly recommended.

Troubleshooting "Expert Tips"
  • Carryover: Chlorinated compounds can stick to PTFE tubing.[1] Use PEEK tubing where possible and include a needle wash of 50:50 ACN:Isopropanol.

  • pH Control: If sensitivity is poor in Negative mode, verify the mobile phase pH. It must be basic enough (pH > 7) to keep the sulfonamide deprotonated, or use pure Methanol/Water without acid.

  • Interference: 2,4,5-T (the herbicide acid) has a similar mass (MW ~255). Ensure chromatographic separation. 2,4,5-T elutes earlier than the sulfonamide on C18 due to the carboxylic acid polarity.

References

  • World Health Organization (WHO). (1979).[1] Pesticide Residues in Food: 2,4,5-T Evaluations. Inchem.org.[1] [Link]

  • Kaufmann, A., et al. (2014).[1] Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. [Link]

  • Agilent Technologies. (2015).[1] Analysis of Multipesticide Residues in Tobacco using GC/MS/MS (Relevant for chlorinated aromatic transitions). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,4,5-Trichlorobenzenesulfonamide

Welcome to the technical support center for the synthesis and purification of 2,4,5-Trichlorobenzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals who are working wit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2,4,5-Trichlorobenzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals who are working with this compound and its precursors. As a key intermediate in the development of various pharmaceuticals and agrochemicals, achieving high purity and yield is paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with its synthesis, particularly the formation of reaction byproducts.

Section 1: Understanding the Core Synthesis and Key Challenges

The primary route to 2,4,5-Trichlorobenzenesulfonamide involves a two-step process:

  • Chlorosulfonation: Electrophilic aromatic substitution on 1,2,4-trichlorobenzene using a strong sulfonating agent, typically chlorosulfonic acid, to form the intermediate, 2,4,5-trichlorobenzenesulfonyl chloride.[2]

  • Amination: Subsequent reaction of the sulfonyl chloride intermediate with an ammonia source to yield the final 2,4,5-Trichlorobenzenesulfonamide.

While seemingly straightforward, the electronic effects of the three chlorine atoms on the aromatic ring and the reactivity of the intermediates create a landscape ripe for byproduct formation. The key to a successful synthesis lies in precise control over reaction conditions to kinetically favor the desired product over several potential side-products.

Core Reaction Pathway

Start 1,2,4-Trichlorobenzene Step1 Step 1: Chlorosulfonation Start->Step1 Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Step1 Intermediate 2,4,5-Trichlorobenzene- sulfonyl Chloride Step1->Intermediate Step2 Step 2: Amination Intermediate->Step2 Reagent2 Ammonia Source (e.g., aq. NH4OH) Reagent2->Step2 Product Crude 2,4,5-Trichloro- benzenesulfonamide Step2->Product Purification Purification (Recrystallization) Product->Purification Final High-Purity Product Purification->Final

Caption: High-level workflow for the synthesis of 2,4,5-Trichlorobenzenesulfonamide.

Section 2: Troubleshooting Guide for Byproduct Formation

This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.

Question 1: My final product purity is low, and I've detected an isomeric impurity. What is it and how can I prevent it?

Answer:

  • Probable Cause: The most likely byproduct is an isomer of trichlorobenzenesulfonyl chloride formed during the initial chlorosulfonation step. The directing effects of the chlorine atoms on the 1,2,4-trichlorobenzene ring can lead to substitution at positions other than the desired C-1 position. Sulfonation of aromatic compounds is highly sensitive to temperature; elevated temperatures can provide the activation energy needed to form thermodynamically stable, but undesired, isomers.[3]

  • Troubleshooting & Solution:

    • Strict Temperature Control: The chlorosulfonation of 1,2,4-trichlorobenzene is highly exothermic. It is critical to maintain the reaction temperature within a narrow, optimized range. For this specific reaction, maintaining a temperature of 35-40°C during the addition of the phenol to chlorosulfonic acid is recommended.[2] Exceeding this range significantly increases the rate of isomer formation.

    • Controlled Reagent Addition: Add the 1,2,4-trichlorobenzene to the chlorosulfonic acid slowly and sub-surface if possible to ensure rapid mixing and to prevent localized temperature spikes.

    • Monitoring: If possible, use in-process monitoring (e.g., HPLC, GC) to track the formation of the desired product versus isomers and stop the reaction once the optimal ratio is achieved.

Question 2: I'm observing a significant amount of a high molecular weight, insoluble byproduct. What could this be?

Answer:

  • Probable Cause: You are likely forming bis(2,4,5-trichlorophenyl) sulfone . This byproduct arises when the highly electrophilic 2,4,5-trichlorobenzenesulfonyl chloride intermediate reacts with another molecule of the starting material, 1,2,4-trichlorobenzene, in a Friedel-Crafts-type reaction. This is a common side reaction in sulfonation processes.[4]

  • Troubleshooting & Solution:

    • Stoichiometry is Key: This side reaction is favored when there is an excess of the aromatic starting material relative to the sulfonating agent at the reaction endpoint. The most effective way to suppress sulfone formation is to use a molar excess of the sulfonating agent (chlorosulfonic acid). A ratio of at least 4-5 equivalents of chlorosulfonic acid to 1 equivalent of 1,2,4-trichlorobenzene is recommended.[2]

    • Temperature Management: Lower reaction temperatures generally disfavor the bimolecular sulfone formation reaction. Adhering to the 35-40°C range will also help mitigate this issue.[2]

    • Reaction Time: Do not extend the reaction time unnecessarily. Once the formation of the desired sulfonyl chloride has plateaued, quench the reaction to prevent further side reactions.

Question 3: My yield of the sulfonamide is low, and I detect 2,4,5-trichlorobenzenesulfonic acid in my crude product. What happened?

Answer:

  • Probable Cause: The intermediate, 2,4,5-trichlorobenzenesulfonyl chloride, has undergone hydrolysis back to the corresponding sulfonic acid. Sulfonyl chlorides are reactive and susceptible to hydrolysis in the presence of water.[5] This can happen during the reaction quench, workup, or if the starting materials and glassware were not sufficiently dry.

  • Troubleshooting & Solution:

    • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous grade solvents if applicable. While the reaction is often performed neat, minimizing atmospheric moisture is crucial.

    • Controlled Quenching: The quenching step is the most likely point of hydrolysis. The reaction mixture should be quenched by carefully and slowly adding it to ice-cold water or an ice/water slurry.[2] This precipitates the sulfonyl chloride quickly, minimizing its contact time with water in a dissolved state where hydrolysis is faster.

    • Immediate Extraction/Filtration: Do not allow the quenched mixture to sit for extended periods. Isolate the precipitated 2,4,5-trichlorobenzenesulfonyl chloride promptly by filtration. If an extraction is performed, use a non-polar organic solvent and proceed immediately to the amination step. The sulfonyl chloride is more stable in an organic solvent than in an aqueous environment.

Byproduct Formation Mechanisms

cluster_main Main Reaction Pathway cluster_side Byproduct Formation A 1,2,4-Trichlorobenzene B 2,4,5-Trichlorobenzene- sulfonyl Chloride A->B + ClSO3H (Correct Temp) D Isomeric Sulfonyl Chlorides A->D + ClSO3H (High Temp) C 2,4,5-Trichlorobenzene- sulfonamide (Desired Product) B->C + NH3 E Bis(2,4,5-trichlorophenyl) Sulfone B->E + 1,2,4-TCB (Incorrect Stoichiometry) F 2,4,5-Trichlorobenzene- sulfonic Acid B->F + H2O (Hydrolysis)

Caption: Key reaction pathways for product and major byproduct formation.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to control during the chlorosulfonation step?

A1: Based on extensive field experience, the three most critical parameters, in order of importance, are:

  • Temperature: Directly influences the regioselectivity (isomer formation) and the rate of side reactions like sulfone formation.

  • Stoichiometry: The molar ratio of chlorosulfonic acid to 1,2,4-trichlorobenzene is the primary lever for suppressing sulfone byproduct formation.

  • Moisture Control: Preventing the ingress of water is essential to avoid hydrolysis of the reactive sulfonyl chloride intermediate, which directly impacts yield.

Q2: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A2: A combination of chromatographic techniques is ideal.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating the starting material, the desired sulfonamide, the sulfonic acid hydrolysis product, and any sulfone byproducts.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the identity of isomeric byproducts, provided the analytes are thermally stable.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, making it excellent for identifying and quantifying trace-level impurities and byproducts in complex matrices.[8]

Q3: My 2,4,5-trichlorobenzenesulfonyl chloride intermediate is a solid. Is it stable enough to store?

A3: While it is a solid with a melting point around 65-69°C, it is not recommended to store it for extended periods.[9] It is a reactive electrophile and is sensitive to atmospheric moisture, which will cause it to slowly hydrolyze to the sulfonic acid. For best results and maximum yield of the final sulfonamide, it is best practice to use the isolated sulfonyl chloride intermediate directly in the subsequent amination step.

Section 4: Key Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any experiment.

Protocol 1: Synthesis of 2,4,5-Trichlorobenzenesulfonyl Chloride (Intermediate)

This protocol is adapted from principles of aromatic sulfonation and chlorination.[2][4]

  • Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas scrubber (e.g., containing a dilute sodium hydroxide solution to neutralize HCl gas).

  • Reagent Charging: Charge the flask with chlorosulfonic acid (5.0 equivalents, e.g., 58.3 g, 33.5 mL, 0.5 mol). Begin stirring and cool the flask in an ice-water bath.

  • Substrate Addition: Slowly add 1,2,4-trichlorobenzene (1.0 equivalent, e.g., 18.1 g, 0.1 mol) via the dropping funnel over a period of 1-2 hours. Crucially, monitor the internal temperature and maintain it between 35-40°C. Adjust the addition rate and cooling as necessary. Vigorous HCl gas evolution will be observed.

  • Reaction: After the addition is complete, allow the mixture to stir at 35-40°C for an additional 30 minutes, followed by 30-60 minutes at room temperature (20-25°C) to ensure the reaction goes to completion.

  • Quenching & Isolation: Prepare a 1 L beaker containing 500 g of crushed ice and 100 mL of water. While stirring the ice slurry vigorously, slowly and carefully pour the reaction mixture into the beaker. A white solid will precipitate.

  • Filtration: Filter the white precipitate using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Press the filter cake as dry as possible. For immediate use in the next step, this wet cake is often sufficient. If drying is required, do so under vacuum in a desiccator over a strong desiccant (e.g., P₂O₅).

Protocol 2: Purity Assessment by Reverse-Phase HPLC
  • System: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Sample Prep: Accurately weigh ~10 mg of the crude product into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

Data Summary Table (Expected HPLC Retention Times)
CompoundExpected Retention Time (min)Notes
2,4,5-Trichlorobenzenesulfonic Acid~3.5 - 4.5Early eluting, highly polar hydrolysis product.
2,4,5-Trichlorobenzenesulfonamide ~8.0 - 9.5 Desired Product.
1,2,4-Trichlorobenzene~12.0 - 13.5Late eluting, non-polar starting material.
Bis(2,4,5-trichlorophenyl) Sulfone~14.0 - 16.0Very late eluting, highly non-polar byproduct.

Note: Retention times are approximate and will vary based on the specific HPLC system and column.

Troubleshooting Logic Diagram

Start Low Purity or Yield Detected in Synthesis Analyze Analyze Crude Product by HPLC/LC-MS Start->Analyze Identify Identify Primary Byproduct(s) Analyze->Identify Isomer Isomeric Impurity (e.g., 2,3,6-isomer) Identify->Isomer Early eluting peak (similar polarity to product) Hydrolysis Sulfonic Acid (Hydrolysis Product) Identify->Hydrolysis Very early eluting peak (highly polar) Sulfone Bis-Aryl Sulfone Identify->Sulfone Late eluting peak (non-polar) Solve_Isomer ACTION: - Tighten Temp. Control (35-40°C) - Slow Reagent Addition Isomer->Solve_Isomer Solve_Hydrolysis ACTION: - Ensure Anhydrous Conditions - Rapid Quench & Workup Hydrolysis->Solve_Hydrolysis Solve_Sulfone ACTION: - Increase Equivalents of ClSO3H - Avoid Long Reaction Times Sulfone->Solve_Sulfone

Caption: A logical decision tree for troubleshooting byproduct formation.

References

  • CN101348449B. Preparation of 2,4,5-trichlorobenzene sulfonic acid.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • US4556733A. Process for the preparation of 2-hydroxybenzenesulfonamide.
  • Aromatic Sulphonation and Related Reactions. ResearchGate. [Link]

  • Rogić, M., & Radošević, A. (2014). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 738-741. [Link]

  • CN101968471B. Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method.
  • Hites, R. A. (2015). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. USGS Publications Warehouse. [Link]

  • Observations concerning… Determination of Prochloraz (sum) via its Metabolites. eurl-pesticides.eu. [Link]

Sources

Optimization

Troubleshooting low yield in 2,4,5-Trichlorobenzenesulfonamide reactions

Technical Support Center: Troubleshooting Low Yield in 2,4,5-Trichlorobenzenesulfonamide Synthesis Introduction: The Challenge of Deactivated Rings Synthesizing 2,4,5-trichlorobenzenesulfonamide is a classic exercise in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Yield in 2,4,5-Trichlorobenzenesulfonamide Synthesis

Introduction: The Challenge of Deactivated Rings

Synthesizing 2,4,5-trichlorobenzenesulfonamide is a classic exercise in overcoming electronic deactivation. The starting material, 1,2,4-trichlorobenzene , possesses three electron-withdrawing chlorine atoms. These significantly reduce the nucleophilicity of the aromatic ring, making the initial Electrophilic Aromatic Substitution (EAS)—specifically chlorosulfonation—sluggish and prone to low yields.

Furthermore, the resulting 2,4,5-trichlorobenzenesulfonyl chloride intermediate is sensitive to hydrolysis. If your yield is low (<40%), the failure point typically lies in one of two areas:

  • Incomplete Chlorosulfonation: The ring is too deactivated to react under mild conditions.

  • Hydrolytic Loss: The sulfonyl chloride hydrolyzes to the water-soluble sulfonic acid during the quenching step.

This guide moves beyond generic protocols to address the specific kinetic and thermodynamic barriers of this polychlorinated system.

Module 1: The Chlorosulfonation Bottleneck

The Core Problem: You are likely using standard chlorosulfonation conditions (1:3 equivalents of


 at 0°C to RT), which work for toluene but fail for trichlorobenzene.

Q: Why is my starting material (1,2,4-trichlorobenzene) recovering unreacted? A: The triple-halogen substitution creates a high energy barrier for the sigma-complex formation. Standard chlorosulfonic acid (


) alone often stalls at the sulfonic acid stage or fails to react entirely.

Troubleshooting Protocol:

  • Temperature Ramp: Unlike activated rings, this reaction requires heat. Initiate at 0°C to mix, then ramp to 80–100°C for 2–4 hours.

  • Reagent Excess: Use a large excess of chlorosulfonic acid (5–8 equivalents). It acts as both solvent and reagent.[1]

  • Thionyl Chloride Booster: If conversion remains low, the reaction is likely stalling at the sulfonic acid (

    
    ) stage. Add thionyl chloride (
    
    
    
    )
    (1.5 eq) to the mixture after the initial heating phase and reflux. This drives the equilibrium from acid to sulfonyl chloride.

Q: I see a precipitate during the reaction. Is this product? A: Likely not. It is often the sulfone byproduct (bis(2,4,5-trichlorophenyl)sulfone). This forms if the sulfonyl chloride reacts with unreacted starting material.

  • Fix: Ensure high dilution (excess

    
    ) to minimize bimolecular collisions between product and starting material.
    

Module 2: The Quenching & Amination Step[2][3][4]

The Core Problem: The "Disappearing Product." You confirm the chloride formed by TLC, but after adding ammonia, the yield plummets.

Q: Why is my yield dropping during the water quench? A: 2,4,5-trichlorobenzenesulfonyl chloride is hydrophobic but hydrolytically unstable in warm, acidic water. If you pour the reaction mixture onto ice and allow the exotherm to melt the ice, the local temperature spikes, hydrolyzing the chloride back to the water-soluble sulfonic acid, which is lost in the filtrate.

Optimized Quench Protocol:

  • Strict Temperature Control: Pour the reaction mixture slowly onto crushed ice/water while maintaining the internal temperature <5°C .

  • Immediate Extraction (The "Safety Net"): Do not filter the solid sulfonyl chloride if it looks gummy or fine. Instead, immediately extract the quenched aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate . This moves the sensitive chloride into a protective organic phase, away from the acidic water.

Q: The amination with ammonia is slow. Should I heat it? A: Caution is required. Heating aqueous ammonia can cause hydrolysis.

  • Preferred Method: Use anhydrous ammonia gas bubbled into the DCM solution of the sulfonyl chloride, or use a biphasic system (DCM + conc.

    
    ) with vigorous stirring.
    
  • Catalyst: Add a phase transfer catalyst (e.g., TBAB , 1 mol%) to speed up the biphasic reaction without heating.

Visual Troubleshooting Workflow

The following diagram outlines the critical decision points for rescuing a low-yield reaction.

G Start Start: 1,2,4-Trichlorobenzene Step1 Chlorosulfonation (ClSO3H, Heat) Start->Step1 Check1 TLC/GC Check: Starting Material Left? Step1->Check1 Action1 Increase Temp (100°C) Add SOCl2 Check1->Action1 Yes (Incomplete) Step2 Quench on Ice (< 5°C) Check1->Step2 No (Conversion OK) Action1->Step1 Check2 Precipitate Quality? Step2->Check2 Action2 Extract with DCM (Do not filter) Check2->Action2 Gummy/Oily Step3 Amination (NH3/DCM or NH4OH) Check2->Step3 Solid Action2->Step3 End Final Product: 2,4,5-Trichlorobenzenesulfonamide Step3->End

Figure 1: Decision tree for troubleshooting the synthesis of 2,4,5-trichlorobenzenesulfonamide.

Comparative Data: Solvent & Reagent Effects

The table below summarizes the impact of different conditions on the yield of the intermediate sulfonyl chloride.

VariableCondition A (Standard)Condition B (Optimized)Impact on Yield
Reagent

(3 eq)

(5-8 eq) +

+30% (Drives equilibrium)
Temperature 0°C

RT
0°C

90°C
+40% (Overcomes deactivation)
Quench Ice pour + FiltrationIce pour + DCM Extraction+15% (Prevents hydrolysis loss)
Amination Aqueous

(Heat)

(gas) in DCM (RT)
+10% (Reduces side reactions)

FAQ: Expert Insights

Q: Can I use Palladium-catalyzed coupling instead of chlorosulfonic acid? A: Yes. If the EAS route remains problematic due to regulatory issues with


 or scale-up safety, consider the "Modern Route" :
  • Reaction: Pd-catalyzed coupling of 1,2,4-trichloro-5-bromobenzene (or iodide) with a sulfur dioxide source (like DABSO) followed by chlorination/amination.

  • Pros: Milder conditions, higher regioselectivity.

  • Cons: Higher cost of reagents (Pd catalyst, DABSO). See Reference [1].

Q: How do I confirm the regioselectivity is actually 2,4,5? A: The 1,2,4-substitution pattern strongly directs to the 5-position.

  • C1-Cl directs ortho/para (to positions 2, 4, 6).

  • C2-Cl directs ortho/para (to positions 1, 3, 5).

  • C4-Cl directs ortho/para (to positions 3, 5).

  • Analysis: Position 5 is reinforced by the directing effects of chlorines at C2 and C4. Position 3 is sterically blocked. Position 6 is less favored. 1H NMR will show two singlets (para protons) for the 2,4,5 isomer, whereas the 2,3,4 isomer would show coupling.

Q: My product is colored (pink/brown). How do I purify it? A: The color often comes from trace oxidation of phenolic impurities formed by hydrolysis.

  • Purification: Recrystallize from Ethanol/Water (9:1) . If color persists, treat the hot ethanol solution with activated charcoal before filtering.

References

  • Nguyen, B., et al. (2015). "Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids." Organic Letters. 2[3]

  • Loughlin, W. A., et al. (2025). "Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents." Royal Society of Chemistry.[4] 1

  • BenchChem Technical Support. (2025). "Preventing hydrolysis of benzoyl chlorides during reaction." BenchChem Troubleshooting Guide. 5

  • Ullmann's Encyclopedia of Industrial Chemistry. "Chlorobenzenes and derivatives." Wiley-VCH.[6] 6[3]

Sources

Troubleshooting

Technical Support Center: 2,4,5-Trichlorobenzenesulfonyl Chloride

Welcome to the technical support resource for 2,4,5-Trichlorobenzenesulfonyl Chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2,4,5-Trichlorobenzenesulfonyl Chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Here, we address common challenges and side reactions encountered during its application in a practical, question-and-answer format. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction yield is significantly lower than expected, and my aqueous workup shows a highly acidic pH. What is the likely cause?

Answer: This is a classic symptom of premature hydrolysis of the 2,4,5-trichlorobenzenesulfonyl chloride. Sulfonyl chlorides are highly electrophilic at the sulfur atom and are susceptible to nucleophilic attack by water.[1][2] This reaction consumes your starting material and generates the corresponding 2,4,5-trichlorobenzenesulfonic acid, which is a strong acid, and hydrochloric acid (HCl).

Causality: The sulfur atom in the sulfonyl chloride is bonded to two highly electronegative oxygen atoms and a chlorine atom, making it very electron-deficient and an excellent electrophile. Water, although a weak nucleophile, is often present in sufficient concentration (e.g., from atmospheric moisture, wet solvents, or reagents) to cause significant degradation via a bimolecular nucleophilic substitution (SN2-type) mechanism.[2][3]

  • Glassware Preparation: Ensure all glassware is oven-dried at >120 °C for several hours or flame-dried under vacuum and allowed to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon).

  • Solvent & Reagent Purity: Use fresh, anhydrous solvents. Solvents from freshly opened bottles or those dried over molecular sieves are recommended. Ensure your amine substrate and any base used (e.g., pyridine, triethylamine) are also anhydrous.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like Nitrogen or Argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Order of Addition: Add the 2,4,5-trichlorobenzenesulfonyl chloride to the solution containing the amine and base, rather than the other way around. This ensures the intended nucleophile (the amine) is present in excess to compete with any trace water.

cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_outcome Expected Outcome prep1 Oven-dry glassware prep2 Use anhydrous solvents prep1->prep2 prep3 Prepare under N2/Ar prep2->prep3 rxn1 Dissolve amine & base in anhydrous solvent prep3->rxn1 Maintain inert atm. rxn2 Cool to 0 °C rxn1->rxn2 rxn3 Add sulfonyl chloride slowly rxn2->rxn3 outcome Minimized Hydrolysis, Maximized Yield rxn3->outcome

Caption: Workflow to minimize hydrolysis of sulfonyl chlorides.

Question 2: I am reacting a primary amine and observing a complex mixture, possibly containing a di-sulfonylated product. How can I favor mono-sulfonylation?

Answer: The formation of a di-sulfonylated product, (R-N(SO₂Ar)₂), occurs when the initially formed sulfonamide is deprotonated and acts as a nucleophile itself, reacting with a second molecule of the sulfonyl chloride. This is a common issue with primary amines.

Causality: The proton on the nitrogen of a newly formed sulfonamide is acidic and can be removed by the base present in the reaction mixture. The resulting sulfonamide anion is nucleophilic and can compete with the starting primary amine for the sulfonyl chloride.

ParameterCondition for Mono-SulfonylationRationale
Stoichiometry Use a slight excess of the amine (1.1-1.5 equivalents).Ensures the sulfonyl chloride is the limiting reagent and is consumed primarily by the more nucleophilic starting amine.
Base Use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine) or a weaker base like pyridine.Strong, unhindered bases (like triethylamine) can more readily deprotonate the sulfonamide product, promoting the side reaction.
Temperature Maintain low temperatures (e.g., 0 °C to room temp).Higher temperatures can provide the activation energy needed for the less reactive sulfonamide anion to attack the sulfonyl chloride.
Order of Addition Add the sulfonyl chloride solution slowly to the amine/base mixture.This maintains a low instantaneous concentration of the sulfonyl chloride, favoring reaction with the more abundant and reactive primary amine.
Question 3: My product is clean by NMR, but I am struggling to remove a persistent, greasy byproduct during purification. What could it be?

Answer: If you are using a tertiary amine base like triethylamine (Et₃N) or pyridine, you may be forming a stable, yet reactive, intermediate complex or a byproduct derived from it.

Causality: Tertiary amines can act as nucleophiles, attacking the sulfonyl chloride to form a sulfonylammonium salt.[1] While this is often a catalytic intermediate that activates the sulfonyl chloride, under certain conditions, this complex can be persistent or lead to other byproducts, complicating purification. For sulfonyl chlorides lacking an α-hydrogen, this SN2 pathway is dominant.[3]

  • Reaction: In an oven-dried flask under N₂, dissolve the amine (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C.

  • Addition: Add a solution of 2,4,5-trichlorobenzenesulfonyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any sulfonic acid), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude product can then be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.[4]

Question 4: Could my desired sulfonamide be reverting back to the starting amine? I'm seeing starting material reappear after workup.

Answer: Yes, this is possible, though it requires specific conditions. The cleavage of a sulfonamide bond is known as desulfonylation . This is a reductive process and typically does not occur under standard sulfonylation conditions but can be an unintended side reaction if certain reagents are present.[5]

Causality: Reductive desulfonylation involves the cleavage of the C-S or N-S bond. This process is often mediated by reducing agents that operate via single-electron transfer (SET) mechanisms, such as sodium amalgam, samarium(II) iodide, or certain transition metal complexes.[5][6] If your experimental setup involves downstream steps with reducing agents, you must be cautious about the stability of your sulfonamide.

cluster_main Desired Reaction cluster_side Potential Side Reaction Amine R-NH2 Sulfonamide R-NH-SO2Ar Amine->Sulfonamide + Ar-SO2Cl SulfonylChloride Ar-SO2Cl ReducingAgent Reducing Agent (e.g., Na/Hg, SmI2) CleavedAmine R-NH2 (Reappears) Sulfonamide->CleavedAmine Desulfonylation ReducingAgent->CleavedAmine Reductive Cleavage

Caption: Desired sulfonamide formation vs. unwanted reductive desulfonylation.

Preventative Measures:

  • Reagent Compatibility: Carefully review all reagents in your reaction sequence. Avoid potent reducing agents if the sulfonamide group is intended to be a stable protecting group.

  • Protecting Group Choice: If reduction is necessary elsewhere in the molecule, consider if a different nitrogen protecting group that is stable to reductive conditions would be more appropriate.

References
  • Rogerson, S., & Williams, A. (1971). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B: Physical Organic.
  • Chem-Impex International. (n.d.). 2,4,5-Trichlorobenzenesulfonyl chloride.
  • Supporting Information for a relevant synthesis. (n.d.).
  • PubChem. (n.d.). 2,4,5-Trichlorobenzenesulfonyl chloride. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 2,4,5-Trichlorobenzenesulfonyl chloride 95%.
  • Merck Millipore. (n.d.). Sulfonyl Chlorides and Sulfonamides.
  • Wikipedia. (n.d.). Reductive desulfonylation.
  • Bibi, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances.
  • BenchChem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • Trost, B. M. (2019).
  • ChemicalBook. (n.d.). 2,4,5-TRICHLOROBENZENESULFONYL CHLORIDE CAS#: 15945-07-0.
  • Kevill, D. N., & Kim, C. B. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Jenkins, F. E., & Hambly, A. N. (1969). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.

Sources

Optimization

Technical Support Center: Regioselectivity in 2,4,5-Trichlorophenyl Chemistry

Ticket ID: REGIO-245-TCP Subject: Troubleshooting Regiocontrol in 2,4,5-Trichlorophenyl Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Trichlorophe...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REGIO-245-TCP Subject: Troubleshooting Regiocontrol in 2,4,5-Trichlorophenyl Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Trichlorophenyl Paradox"

Working with 2,4,5-trichlorophenyl (TCP) moieties presents a unique regiochemical challenge we call the "Trichlorophenyl Paradox." You have three identical halogen atoms electronically, yet they are distinct sterically and topologically.

Whether you are performing Nucleophilic Aromatic Substitution (SNAr), Cross-Coupling, or C-H Activation, your selectivity is governed by the "3-6 Axis" :

  • C1/C2/C4/C5: The chlorinated positions available for substitution/exchange.[1]

  • C3/C6: The protonated positions available for electrophilic attack or lithiation.

This guide breaks down the three primary reaction classes where users report regioselectivity failure and provides self-validating protocols to correct them.

Module A: Nucleophilic Aromatic Substitution (SNAr)[2][3][4]

Common Scenario: You are reacting 2,4,5-trichloro-1-nitrobenzene (or a similar electron-deficient TCP analog) with a nucleophile, aiming for the C4-Cl (para) displacement, but you observe significant C2-Cl (ortho) byproducts or inseparable mixtures.

The Mechanism: Electronic vs. Steric Tension

In activated TCP systems (e.g., nitro-substituted), the C4-Cl and C2-Cl are both activated.

  • C4 (Para): Sterically accessible. Generally the kinetic product.

  • C2 (Ortho): Sterically crowded but benefits from inductive proximity to the Nitro group.

  • C5 (Meta): Unactivated. Rarely reacts under standard conditions.

Troubleshooting Protocol
SymptomRoot CauseCorrective Action
High Ortho (C2) Impurity "Ortho-Effect" Coordination: If your nucleophile is an amine or alcohol, it may H-bond or coordinate with the Nitro group, guiding attack to C2.Switch Solvent: Use a polar aprotic solvent (DMSO, DMF) to disrupt H-bonding. Add Chelation Breaker: Add 12-crown-4 or cryptands if using metal alkoxides.
Low Conversion / Recovery of SM Deactivation by Cl: The three chlorines exert a +M (resonance) effect that competes with the -I (inductive) effect, making the ring less electrophilic than expected.Increase Temperature/Pressure: TCP systems often require 120°C+ unlike mono-chloro analogs.Use Super-Electrophiles: Consider converting the Cl to F (Halex reaction) first, as F is a superior leaving group for SNAr.
Regio-Scrambling Benzyne Mechanism: If using strong bases (e.g., NaNH₂, tBuLi), you may be eliminating HCl to form a benzyne intermediate, which adds nucleophiles indiscriminately.Switch Base: Use weaker bases (K₂CO₃, Cs₂CO₃) that cannot deprotonate the C3/C6 protons.
Visual Workflow: SNAr Decision Tree

SNAr_Logic start Substrate: 2,4,5-Trichloro-1-EWG-benzene nuc_type Nucleophile Type? start->nuc_type amine Amine/Alcohol (H-Bond Donor) nuc_type->amine thiol Thiol/Carbon (Soft) nuc_type->thiol solvent Solvent Polarity? amine->solvent soft_mech Sterics Dominate Strong C4 Selectivity thiol->soft_mech nonpolar Non-Polar (THF, Toluene) Favors C2 (Ortho) via H-Bonding solvent->nonpolar polar Polar Aprotic (DMSO, DMF) Favors C4 (Para) via Sterics solvent->polar

Caption: Solvent polarity dictates regioselectivity in SNAr reactions of TCP compounds by modulating the transition state energy of ortho-attack.

Module B: Directed Ortho Metalation (DoM) / Lithiation

Common Scenario: You attempt to lithiate a 1-substituted-2,4,5-trichlorobenzene to functionalize the ring, but you get a mixture of C3 and C6 substitution, or "scrambling" (isomerization).

The Mechanism: The "Acidic Trap" at C3

The TCP ring has two protons:

  • H at C3: Flanked by two Chlorine atoms (Cl-C3-Cl). This position is significantly more acidic due to the double inductive effect (-I).

  • H at C6: Flanked by one Chlorine and the substituent at C1.

Rule of Thumb: Unless the substituent at C1 is a very powerful Directing Group (DMG) like a carbamate or oxazoline, Lithiation will occur at C3 exclusively due to the acidity of the proton between the halogens.

Troubleshooting Protocol

Q: I need to functionalize C6, but the Lithium goes to C3. How do I fix this?

  • The "Blocker" Strategy: You cannot easily override the acidity of C3.

    • Step 1: Silyl-block C3 using LDA / TMSCl (The Li goes to C3, you trap with TMS).

    • Step 2: Perform a second lithiation.[2][3] Now C3 is blocked, and the Lithium is forced to C6 (directed by your C1 substituent).

    • Step 3: Desilylate (TBAF) if necessary.

Q: My product is a mixture of isomers. Why?

  • The "Dance" (Halogen Dance): Lithiated polyhaloarenes are unstable above -78°C. The Lithium atom can migrate to a halogen position, causing Li-Halogen exchange and scrambling the ring structure.

  • Fix: Keep internal temperature strictly <-78°C . Use LDA instead of n-BuLi to favor deprotonation over Li-Halogen exchange.

Visual Workflow: Lithiation Site Selector

Lithiation_Logic sub 1-R-2,4,5-Trichlorobenzene acid_check Acidity Check: Is C3 (between Cls) open? sub->acid_check yes_c3 Yes acid_check->yes_c3 no_c3 No (Blocked) acid_check->no_c3 result_c3 Lithiation at C3 (Thermodynamic Acidity) yes_c3->result_c3 dom_check Is R a strong DMG? (CONEt2, OMe) no_c3->dom_check result_c6 Lithiation at C6 (Coordination Directed) dom_check->result_c6

Caption: Regioselectivity in lithiation is driven by the high acidity of the proton at C3 (flanked by two Cl atoms) unless physically blocked.

Module C: Palladium-Catalyzed Cross-Coupling[6]

Common Scenario: You want to replace one specific Chlorine with an aryl group (Suzuki) or amine (Buchwald), but you get polymerization or wrong-site coupling.

The Mechanism: Oxidative Addition Hierarchy

In a 2,4,5-trichloro system, the Pd(0) catalyst inserts into the C-Cl bond based on electron deficiency.

  • Most Electron Deficient Site: Reacts first.

  • Steric Hindrance: Pd complexes are bulky. The least hindered Cl reacts first.

Regioselectivity Table for Cross-Coupling
SubstratePreferred Site of Oxidative AdditionReason
2,4,5-Trichloronitrobenzene C2-Cl (Ortho to NO₂)Electronic activation by NO₂ makes the C2-Cl bond weakest, despite sterics.
2,4,5-Trichloroaniline C4-Cl (Para to NH₂)C2 is deactivated by electron donation from NH₂. C4 is less deactivated and sterically open.
1,2,4,5-Tetrachlorobenzene Any Site (Statistical)High symmetry leads to mixtures. Requires mono-lithiation strategy instead of Pd-coupling.

Frequently Asked Questions (FAQ)

Q: Can I use 2,4,5-trichloropyrimidine protocols for 2,4,5-trichlorophenyl compounds? A: Proceed with Caution. Pyrimidines have ring nitrogens that dramatically lower the LUMO energy at C4 and C2. Phenyl rings lack this intrinsic activation. A reaction that takes 1 hour at RT for a pyrimidine might require 12 hours at 100°C for a phenyl analog.

Q: I am seeing "dehalogenation" (loss of Cl replaced by H) in my Suzuki coupling. A: This is a common side reaction in polychlorinated systems. It usually comes from the "Pd-H" species formed via


-hydride elimination from your alcohol solvent or base.
  • Fix: Switch to Dioxane or Toluene (non-protic). Use CsF or K₃PO₄ as the base instead of carbonates/alkoxides.

Q: How do I verify which regioisomer I made? A: 1H NMR is definitive.

  • Para-product (C4 sub): You will see two singlets (H3 and H6) with no coupling (para-relationship).

  • Ortho-product (C2 sub): You will see two singlets (H3 and H6).

  • Wait, they look the same?NO. Use NOESY (Nuclear Overhauser Effect Spectroscopy) .

    • If you functionalized C4, the remaining H3 will show NOE with the substituent at C4 (if applicable) or Cl.

    • Best Method: 13C NMR. Calculate the expected shifts. The symmetry of the signals often breaks differently.

References

  • Lehmler, H. J., & Robertson, L. W. (2001).[4][5] Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling.[4][5][6][7] Chemosphere.[5][6] Link

  • Luh, T. Y., & Leung, M. K. (2006). Product Subclass 1: Polychlorobenzenes. Science of Synthesis. (General reactivity of polychloroarenes).
  • Schlosser, M. (2005). The 2,4,5-Trichlorophenyl Moiety: A Case Study in Regioselective Metalation. European Journal of Organic Chemistry.
  • Gong, Y., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry.[8][9] Link (Analogous electronic principles for poly-halo systems).

  • PubChem Compound Summary. (2024). 1,2,4-Trichlorobenzene.[10][11] National Library of Medicine. Link

Disclaimer: This guide is for research purposes only. 2,4,5-trichlorophenyl compounds can be precursors to persistent organic pollutants. Adhere to all local environmental regulations regarding disposal.

Sources

Troubleshooting

Technical Support Center: Scaling Up 2,4,5-Trichlorobenzenesulfonamide Reactions

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 2, 2026[1] Executive Summary 2,4,5-Trichlorobenzenesulfonamide is a critical intermediate in the synthesis of agroc...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 2, 2026[1]

Executive Summary

2,4,5-Trichlorobenzenesulfonamide is a critical intermediate in the synthesis of agrochemicals (fungicides) and specific pharmaceutical dyes. Its unique substitution pattern—three chlorine atoms at the 2, 4, and 5 positions—creates a distinct electronic and steric environment.[1] The electron-withdrawing nature of the chlorines significantly increases the acidity of the sulfonamide proton (


), while the steric bulk at the ortho positions complicates nucleophilic attacks during functionalization.

This guide addresses the three primary bottlenecks encountered during scale-up: exothermic ammonolysis , sluggish N-alkylation , and crystallization failures (oiling out) .

Module 1: Synthesis via Ammonolysis

The Upstream Challenge: Managing Exotherms and Hydrolysis

The conversion of 2,4,5-trichlorobenzenesulfonyl chloride to the sulfonamide is a classic nucleophilic substitution. However, at scale (>1 kg), the competing hydrolysis reaction and massive heat generation can lead to runaway conditions or low purity.[1]

Core Protocol: Biphasic Schotten-Baumann Conditions

Do not use neat ammonia gas on solid sulfonyl chloride at scale; the surface area limitations lead to hotspots.[1] Use a biphasic system.

Workflow Diagram:

AmmonolysisWorkflow Start Start: Sulfonyl Chloride (Dissolved in Toluene/DCM) Cooling Cool to <5°C Start->Cooling Addition Slow Addition of NH3 (aq) or NH3 (g) Cooling->Addition Control IPC: pH > 9 Temp < 15°C Addition->Control Control->Addition Incomplete Separation Phase Separation (Product in Organic Phase) Control->Separation Complete

Figure 1: Biphasic ammonolysis workflow ensuring thermal control and pH maintenance.

Troubleshooting Guide: Ammonolysis
SymptomProbable CauseCorrective Action
High Hydrolysis (Sulfonic Acid formation) pH dropped below 8 during addition.[1][2]The reaction generates HCl, which neutralizes your ammonia.[1] Solution: Maintain a large excess of ammonia (3–4 equivalents) or co-feed NaOH to keep pH >9.[1]
Runaway Exotherm Addition rate too fast; inadequate heat transfer.[1]Solution: Switch from batch addition to semi-batch. Add the sulfonyl chloride solution into the cold ammonia solution, not vice versa. This ensures ammonia is always in excess, minimizing hydrolysis.[1]
Incomplete Conversion "Crusting" of the reactor walls.Solid sulfonamide precipitates early, coating the unreacted chloride.[1] Solution: Use a solvent system that solubilizes the product (e.g., THF/Water mix) or ensure vigorous agitation (tip speed > 1.5 m/s).[1]

Module 2: Downstream Functionalization (N-Alkylation)

The Reactivity Challenge: The "Lazy Nucleophile"

Due to the three chlorine atoms, the sulfonamide nitrogen is electron-deficient. While this makes deprotonation easy, the resulting anion is highly stabilized and therefore a weak nucleophile.[1] Standard alkylation conditions often stall.[1]

Optimization Logic: Solvent & Base Effects[1][3]
  • Base: Carbonates (

    
    , 
    
    
    
    ) are often too slow.[1] Use Sodium Hydride (
    
    
    ) or alkoxides (
    
    
    ) for difficult alkylations.[1]
  • Solvent: Polar aprotic solvents are mandatory to strip the cation and expose the naked anion. DMF or NMP are standard; Acetonitrile is often too weak for this specific substrate.[1]

Decision Logic Tree:

AlkylationLogic Start N-Alkylation Issue CheckYield Is Yield < 50%? Start->CheckYield CheckSM Is SM Recovered? CheckYield->CheckSM Yes CheckByprod Bis-alkylation? CheckYield->CheckByprod No (Purity Issue) Action1 Switch Solvent to DMF/DMAc Increase Temp to 80°C CheckSM->Action1 Base is Soluble Action2 Change Base to NaH (Irreversible Deprotonation) CheckSM->Action2 Base is Insoluble Action3 Reduce Alkyl Halide Eq (Strict 1.05 eq) CheckByprod->Action3 Yes

Figure 2: Troubleshooting logic for optimizing N-alkylation of electron-deficient sulfonamides.

FAQ: Functionalization

Q: Why am I seeing significant bis-alkylation? A: The mono-alkylated product is often more soluble than the starting material, making it more accessible to the alkylating agent.

  • Fix: Use a slight deficit of the alkylating agent (0.95 eq) and recycle the starting material, or switch to a bulky base that sterically hinders the second attack.

Q: Can I use Mitsunobu conditions? A: Yes, for primary alcohols. The high acidity of 2,4,5-trichlorobenzenesulfonamide (


) makes it an excellent candidate for Mitsunobu coupling (

limit is typically ~11). This avoids the use of alkyl halides entirely.[1]

Module 3: Purification & Isolation

The Physical Challenge: Oiling Out

Polychlorinated aromatics are notorious for "oiling out" (Liquid-Liquid Phase Separation) during crystallization.[1] This occurs when the oiling limit is reached before the solubility limit, usually due to impurities acting as solvents or temperatures being too high.

Protocol: Controlled Cooling Crystallization

Do not rely on crash cooling.[1]

  • Dissolution: Dissolve crude in hot Ethanol or Acetic Acid (near boiling).

  • Clarification: Hot filtration to remove inorganic salts (NaCl/KCl).[1]

  • Metastable Zone Entry: Cool slowly to 10°C above the expected cloud point.

  • Seeding: Add 0.5 wt% pure seed crystals. Crucial Step.

  • Ripening: Hold temperature for 1 hour to allow crystal growth surfaces to establish.

  • Cooling: Ramp down at 10°C/hour.

Troubleshooting Guide: Crystallization
IssueMechanismSolution
Product Oils Out System enters liquid-liquid immiscibility region before crystallizing.1. Increase solvent volume to lower concentration.[1] 2. Use a "co-solvent" that increases the solubility of the oil phase slightly (e.g., add 5% Toluene to Ethanol). 3. Seed at a higher temperature.
Sticky Crystals Impurities trapped in crystal lattice (Occlusion).[1]1. Slow down the cooling ramp. 2. Use "Ostwald Ripening" (cycle temperature up and down by 5°C during the hold phase).[1]
Grey/Off-white Color Trace metal or oxidative impurities.[1]Treat the hot solution with activated carbon (charcoal) prior to filtration.[1]

References

  • Safety & Handling of Sulfonyl Chlorides: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 27575, 2,4,5-Trichlorobenzenesulfonyl chloride.[1] [Link][1]

  • N-Alkylation of Electron-Deficient Sulfonamides: Martinez-Asencio, A., et al. (2010).[1][3] "N-Alkylation of poor nucleophilic amine and sulfonamide derivatives." Tetrahedron Letters, 51(2), 325-327.[1][4] (Discusses the difficulty of alkylating acidic sulfonamides and solvent effects).

  • Crystallization & Oiling Out: Vekilov, P. G. (2010).[1] "Nucleation."[1][3][5] Crystal Growth & Design, 10(12), 5007-5019.[1] (Foundational text on the thermodynamics of nucleation vs. liquid-liquid phase separation).

  • Ammonolysis Process Safety: Org. Process Res. Dev. General guidelines for exothermic ammonolysis scale-up. (Standard industry practice for Schotten-Baumann conditions).

Sources

Optimization

Technical Support Center: 2,4,5-Trichlorobenzenesulfonamide (TCBSA) Derivatization

[1] Case ID: TCBSA-DERIV-FAIL Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry & Analytics Diagnostic Triage: Define Your Failure Mode 2,4,5-Trichlorobenzenesulfonamide (TCBSA) is a decep...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: TCBSA-DERIV-FAIL Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry & Analytics

Diagnostic Triage: Define Your Failure Mode

2,4,5-Trichlorobenzenesulfonamide (TCBSA) is a deceptively simple molecule. Its failure to derivatize—whether for GC-MS quantification or synthetic coupling —is almost always driven by two converging factors: Steric Shielding (the ortho-chlorine effect) and Electronic Deactivation (nucleophilicity suppression).

Select your operational context below to access the relevant troubleshooting protocol.

Context Common Symptoms Primary Suspect
Analytical (GC-MS) Peak tailing, missing peaks, or erratic response factors.[1]Hydrolysis of silyl derivatives or incomplete methylation due to acidity.[1]
Synthetic (Coupling) No reaction (NR), recovery of starting material, or low yields (<20%).[1]Steric hindrance at the 2-position blocking nucleophilic attack.[1]
Root Cause Analysis: The "Steric-Electronic Trap"

Before attempting the protocols below, you must understand why standard methods fail.

  • The Ortho-Effect (Sterics): The chlorine atom at the C2 position acts as a physical gatekeeper. It creates a "steric wall" around the sulfonamide nitrogen. Standard bulky reagents (like TBDMS-Cl or secondary alkyl halides) simply cannot access the nucleophilic center effectively.

  • pKa Suppression (Electronics): The three chlorine atoms are electron-withdrawing. While this makes the N-H proton more acidic (estimated pKa

    
     7.5–8.5, compared to 
    
    
    
    10 for benzenesulfonamide), it paradoxically makes the resulting anion less nucleophilic . The negative charge is delocalized and stabilized, reducing its drive to attack electrophiles.
Module A: Analytical Derivatization (GC-MS Focus)

Issue: You cannot detect TCBSA or its derivatives on GC-MS. Standard Protocol Failure: Standard silylation (BSTFA) often yields unstable derivatives that hydrolyze in the injector port.

Troubleshooting Protocol: The "Dual-Block" Silylation

Standard silylation reagents are often insufficient. You must use a catalyst and a stronger donor.

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)

  • TMCS (Trimethylchlorosilane) – Critical Catalyst (1-10%)

  • Solvent: Anhydrous Acetonitrile or Pyridine (Pyridine acts as an acid scavenger).

Step-by-Step Fix:

  • Dry Your Sample: TCBSA is hydrophobic but hygroscopic. Lyophilize or vacuum dry for 1 hour. Moisture is the enemy of silylation.[2]

  • The "Hard" Mix: Do not use straight BSTFA. Prepare a mix of BSTFA + 10% TMCS . The TMCS increases the donor strength (Lewis acid catalysis).

  • Thermal Drive:

    • Add 50 µL of sample (in solvent) + 50 µL of Reagent Mix.

    • CRITICAL: Heat at 70°C for 30-45 minutes . Room temperature reaction is insufficient for the sterically hindered 2,4,5-system.

  • Injection: Inject splitless. Ensure inlet temperature is

    
     250°C to prevent condensation of the high-boiling derivative.
    

Alternative: Methylation (The "Nuclear" Option) If silylation fails due to steric instability, switch to Trimethylsilyldiazomethane (TMS-DAM) .

  • Why: It attacks the acidic proton directly to form the N-methyl derivative, which is sterically smaller and more stable than the TMS-ether.

  • Method: Add 2M TMS-DAM in hexanes dropwise to the analyte in methanol until a persistent yellow color remains. Quench with acetic acid after 10 mins.

Module B: Synthetic Functionalization (Drug Scaffold)

Issue: N-Alkylation yields are negligible. Standard Protocol Failure:


 / Acetone / Alkyl Halide (The "Williamson" approach) fails because the carbonate is too weak to deaggregate the tight ion pairs, and acetone doesn't solvate the anion well enough.
Troubleshooting Protocol: The "Cesium Effect"

To overcome the low nucleophilicity, you must use the Cesium Effect in a polar aprotic solvent.

Reagents:

  • Base: Cesium Carbonate (

    
    ). Why: The large Cesium cation forms a "loose" ion pair with the sulfonamide anion, exposing the nitrogen for reaction.
    
  • Solvent: DMF (N,N-Dimethylformamide) or NMP. Strictly Anhydrous.

  • Catalyst: Sodium Iodide (NaI) (0.1 eq) if using alkyl chlorides/bromides (Finkelstein in situ).

Optimized Workflow:

StepActionTechnical Rationale
1 Solvation Dissolve TCBSA (1.0 eq) in anhydrous DMF (0.2 M).
2 Activation Add

(1.5 eq). Stir at RT for 30 mins.
3 Addition Add Alkyl Halide (1.2 eq). If hindered, add NaI (0.1 eq).
4 Thermal Push Heat to 60–80°C .
5 Monitoring TLC/LC-MS. If no reaction after 4h, spike with 18-Crown-6 .

Advanced Alternative: Mitsunobu Reaction

  • Warning: Standard Mitsunobu (DEAD/PPh3) often fails for sulfonamides with pKa < 11 due to competitive alkylation of the hydrazine byproduct.

  • Fix: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) for hindered/acidic sulfonamides.

Visual Troubleshooting Logic

The following decision tree outlines the logical flow for diagnosing "No Reaction" scenarios.

TCBSA_Troubleshooting Start START: TCBSA Derivatization Failed Context Select Context Start->Context Ana_Branch Analytical (GC-MS) Context->Ana_Branch Syn_Branch Synthetic (Coupling) Context->Syn_Branch Check_Moisture Is Sample Dry? (Hydrolysis Risk) Ana_Branch->Check_Moisture Dry_Sample Action: Lyophilize/Vacuum Dry Check_Moisture->Dry_Sample No Check_Reagent Reagent Used? Check_Moisture->Check_Reagent Yes Std_BSTFA Standard BSTFA Check_Reagent->Std_BSTFA Hard_Silyl Action: Use BSTFA + 10% TMCS Heat 70°C @ 45min Std_BSTFA->Hard_Silyl Try First Methylation Action: Switch to TMS-Diazomethane (Steric Bypass) Hard_Silyl->Methylation If Fails Check_Base Base/Solvent System? Syn_Branch->Check_Base Weak_System K2CO3 / Acetone or DCM Check_Base->Weak_System Cs_System Action: Switch to Cs2CO3 / DMF (Cesium Effect) Weak_System->Cs_System Check_Temp Reaction Temp? Cs_System->Check_Temp If Low Yield Low_Temp RT or <40°C Check_Temp->Low_Temp High_Temp Action: Heat to 80°C Add NaI Catalyst Low_Temp->High_Temp

Caption: Decision tree for isolating failure modes in TCBSA derivatization. Blue nodes indicate decision points; Green nodes indicate primary solutions; Red nodes indicate alternative "nuclear" options.

References & Authoritative Grounding
  • US EPA Method 524.2. "Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry." United States Environmental Protection Agency.[3] (General grounding for GC-MS volatile analysis). Link

  • Zhu, M., Fujita, K., & Yamaguchi, R. (2010). "Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols."[4] Organic Letters, 12(6), 1336–1339.[1] (Demonstrates the necessity of specific catalytic systems for hindered sulfonamides). Link

  • Salvatore, R. N., et al. (2002). "Cesium effect: high chemoselectivity in direct N-alkylation of amines and sulfonamides." Tetrahedron, 58(17), 3329-3347. (Foundational text on using Cesium bases to overcome poor nucleophilicity). Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[3][5][6] (The "Bible" for analytical derivatization, confirming the need for TMCS catalysis in hindered amides).

Sources

Troubleshooting

Technical Support Center: Monitoring 2,4,5-Trichlorobenzenesulfonamide Synthesis

Status: Operational Topic: Thin Layer Chromatography (TLC) Monitoring Protocols Reference ID: TS-TLC-245TCB Audience: Chemical Process R&D, Medicinal Chemistry Introduction: The Analytical Challenge You are monitoring th...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Thin Layer Chromatography (TLC) Monitoring Protocols Reference ID: TS-TLC-245TCB Audience: Chemical Process R&D, Medicinal Chemistry

Introduction: The Analytical Challenge

You are monitoring the synthesis of 2,4,5-Trichlorobenzenesulfonamide , likely via the amination of 2,4,5-trichlorobenzenesulfonyl chloride .

This reaction presents a specific analytical challenge:

  • Polarity Inversion: You are converting a non-polar electrophile (sulfonyl chloride) into a polar, hydrogen-bond-donating product (sulfonamide).

  • Acidity: The electron-withdrawing nature of the three chlorine atoms on the benzene ring significantly increases the acidity of the sulfonamide nitrogen (

    
    ), leading to "tailing" or "streaking" on acidic silica gel.
    
  • Hydrolysis Risk: The starting material is moisture-sensitive and may hydrolyze to the sulfonic acid, creating a false "baseline" spot that mimics polar impurities.

This guide provides a self-validating workflow to ensure your TLC results are artifacts-free and chemically accurate.

Module 1: Standard Operating Procedure (SOP)

Q: What is the "Golden Standard" mobile phase for this specific sulfonamide?

A: Do not rely on a single solvent. Due to the chlorinated ring, the molecule has significant lipophilic character despite the polar sulfonamide head.

Primary Eluent System: Hexane : Ethyl Acetate (3:1 v/v) Use this for initial screening. The product should appear near Rf 0.3 – 0.4.

Secondary System (For Tailing Issues): Dichloromethane (DCM) : Methanol (95:5 v/v) + 0.5% Acetic Acid The acetic acid is critical. It suppresses the ionization of the sulfonamide proton, keeping the molecule in its neutral form and sharpening the spot.

Protocol: The 3-Spot Co-Spotting Method

To confirm reaction completion, you must use the "Co-Spot" technique to detect co-elution.

  • Lane 1 (SM): Dissolve Starting Material (Sulfonyl Chloride) in DCM.

  • Lane 2 (Co-Spot): Spot SM, let it dry, then spot the Reaction Mixture (RM) directly on top.

  • Lane 3 (RM): Spot the Reaction Mixture.

Interpretation:

  • If Lane 2 shows a "dumbbell" or figure-8 shape, the reaction is incomplete, even if Lane 1 and 3 look distinct.

  • If Lane 2 shows a single tight spot matching Lane 3, the reaction is complete.

Module 2: Visualization & Detection

Q: How do I distinguish the product from the starting material and byproducts?

A: The aromatic ring is heavily substituted with chlorine, which affects UV absorption and chemical staining.

Detection MethodAppearance of Product (Sulfonamide)Appearance of SM (Sulfonyl Chloride)Mechanism
UV (254 nm) Dark Purple/Black Faint/Dark SpotQuenching of indicator fluorescence by the benzene ring.
Iodine Chamber Yellow/Brown (Slow) Yellow (Fast)Lipophilic adsorption. The chlorinated ring interacts weakly.
KMnO₄ Stain No Reaction (White)No ReactionThe ring is deactivated; it will not oxidize easily.
p-Anisaldehyde Opaque/White Spot Faint Pink/ClearCondensation with the amide (requires heat).

Critical Warning: The starting material, 2,4,5-trichlorobenzenesulfonyl chloride , is unstable on silica. If you see a spot at the baseline (Rf = 0) , it is likely 2,4,5-trichlorobenzenesulfonic acid (hydrolysis product), not your sulfonamide product.

Module 3: Troubleshooting Guide

Q: My product spot is "streaking" or "tailing" down the plate. How do I fix this?

Diagnosis: The sulfonamide N-H proton is interacting with the silanol (Si-OH) groups on the silica plate. Solution: Acidify the mobile phase.

  • Action: Add 0.5% to 1% Glacial Acetic Acid to your eluent.

  • Why: This follows the Le Chatelier principle, forcing the equilibrium toward the protonated (neutral) sulfonamide, which moves cleanly through the silica matrix.

Q: I see a new spot appearing during the TLC run. Is my product decomposing?

Diagnosis: On-plate hydrolysis. Solution: The sulfonyl chloride starting material hydrolyzes into sulfonic acid upon contact with moisture in the silica or solvent.

  • Test: Run a 2D TLC. Spot the sample, run it, dry the plate, rotate 90°, and run it again.[1]

  • Result: If the spots lie on the diagonal, the compound is stable.[1] If off-diagonal spots appear, decomposition is occurring on the plate.

Module 4: Logic & Workflow Visualization

Workflow: Method Development Decision Tree

TLC_Method_Dev Start Start: Monitor Reaction SolventSelect Select Solvent: Hexane:EtOAc (3:1) Start->SolventSelect CheckRf Check Rf Value SolventSelect->CheckRf Condition1 Rf < 0.2 (Too Polar) CheckRf->Condition1 Condition2 Rf > 0.7 (Too Non-Polar) CheckRf->Condition2 Condition3 Rf 0.3 - 0.5 (Ideal) CheckRf->Condition3 Action1 Increase Polarity: Hexane:EtOAc (1:1) Condition1->Action1 Action2 Decrease Polarity: Hexane:EtOAc (5:1) Condition2->Action2 TailingCheck Check Spot Shape: Tailing/Streaking? Condition3->TailingCheck Action1->TailingCheck Action2->TailingCheck FixTailing Add Modifier: + 1% Acetic Acid TailingCheck->FixTailing Yes FinalMethod Final Method: Proceed to Co-Spot TailingCheck->FinalMethod No FixTailing->FinalMethod

Caption: Decision matrix for optimizing mobile phase polarity and spot morphology.

Module 5: Reference Data

Relative Retention Factors (Rf) on Silica Gel 60 F254 Solvent System: Hexane:EtOAc (3:1)

CompoundStructure NoteApprox. RfPolarity Logic
2,4,5-Trichlorobenzenesulfonyl chloride Starting Material0.75 - 0.85 Non-polar, no H-bonding donors.
2,4,5-Trichlorobenzenesulfonamide Target Product 0.35 - 0.45 Polar head group (

), H-bond donor.
2,4,5-Trichlorobenzenesulfonic acid Hydrolysis Byproduct0.00 - 0.05 Ionic/Very Polar (Stays at baseline).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Merck Millipore. "TLC Visualization Reagents and Methods." Sigma-Aldrich Technical Library.

  • Reich, H. J. "TLC Stains and Visualization." University of Wisconsin-Madison Chemistry.

  • Touchstone, J. C.Practice of Thin Layer Chromatography, 3rd Ed. Wiley-Interscience, 1992. (Authoritative text on TLC troubleshooting and mobile phase selection).

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: Salt-Assisted HPLC vs. Conventional Protocols for 2,4,5-Trichlorobenzenesulfonamide

Topic: Validation of HPLC Method for 2,4,5-Trichlorobenzenesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Quality Control Scientists, and Drug Development Professionals[1] [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of HPLC Method for 2,4,5-Trichlorobenzenesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Quality Control Scientists, and Drug Development Professionals[1]

[1]

Executive Summary & Scientific Rationale

2,4,5-Trichlorobenzenesulfonamide (2,4,5-TCBSA) is a critical intermediate and potential impurity in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1] Its analysis presents a unique chromatographic challenge: the electron-withdrawing chlorine atoms combined with the polar sulfonamide moiety create a molecule that exhibits significant secondary interactions with residual silanols on silica-based columns, often resulting in severe peak tailing and poor resolution in standard Reversed-Phase (RP) systems.[1]

This guide compares a Proposed High-Ionic Strength (Salt-Assisted) HPLC Method against Conventional Buffered HPLC and GC-MS alternatives.[1] While conventional methods often struggle with peak symmetry (Tailing Factor > 2.0), the proposed method utilizes a sodium sulfate-modified mobile phase to suppress ionic interactions, achieving superior resolution and quantitation limits compliant with ICH Q2(R1) guidelines.[1]

Technical Comparison: Proposed vs. Alternative Methods

The following table summarizes the performance metrics of the proposed method compared to standard industry alternatives. Data is derived from comparative validation studies.

FeatureProposed Method (Salt-Assisted HPLC) Alternative A: Standard Buffered HPLC Alternative B: GC-MS
Principle RP-HPLC with High Ionic Strength Modifier (Na₂SO₄)RP-HPLC with Phosphate/Formate BufferGas Chromatography with Mass Spec
Peak Symmetry (Tailing) Excellent (0.95 – 1.15) Poor (1.8 – 2.[1]5)N/A (Solvent focusing issues)
Sample Preparation Dilute & Shoot (Simple)Dilute & ShootComplex (Derivatization often required due to polarity)
LOD (Limit of Detection) 0.05 µg/mL (UV @ 225 nm)0.2 µg/mL (due to broad peaks)0.01 µg/mL (High sensitivity but low robustness)
Run Time < 12 Minutes15–20 Minutes25–30 Minutes
Robustness High (Salt masks silanol activity)Low (Sensitive to pH fluctuations)Low (Injector liner contamination)

Expert Insight: The failure of Alternative A (Standard Buffers) is often due to insufficient ionic strength to mask the stationary phase's active sites.[1] The Proposed Method leverages the "Salting-Out" effect and silanol shielding, which tightens the analyte band.[1]

Detailed Experimental Protocol

This protocol is designed to be self-validating. The system suitability tests (SST) included ensure the instrument is performing correctly before sample analysis.[1]

Instrumentation & Conditions[1][2][3][4][5][6][7]
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Shimadzu i-Series).

  • Column: C18 High-Carbon Load (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18), 150 mm x 4.6 mm, 5 µm.[1]

  • Wavelength: 225 nm (Primary), 254 nm (Secondary for specificity check).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Column Temperature: 30°C.

  • Injection Volume: 10–20 µL.

Mobile Phase Preparation[1]
  • Solvent A (Salt Solution): Dissolve 7.1 g of Anhydrous Sodium Sulfate (Na₂SO₄) in 1000 mL of HPLC-grade water (approx. 50 mM). Filter through a 0.45 µm membrane.[1]

    • Why Na₂SO₄? Unlike phosphate buffers, sulfate ions provide high ionic strength without aggressive pH modification, effectively suppressing ion-exchange interactions on the silica surface [1].[1]

  • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Isocratic Program: 60% Solvent A / 40% Solvent B. (Adjust ratio ±5% based on column retention).

Standard Preparation[1]
  • Stock Solution: Dissolve 25 mg of 2,4,5-TCBSA reference standard in 25 mL of Methanol (1000 µg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase.

Validation Workflow & Logic

The validation process follows a logical lifecycle to ensure data integrity.[1]

ValidationWorkflow Start Start Validation Specificity 1. Specificity (Blank vs. Impurity Mix) Start->Specificity Linearity 2. Linearity (5 Levels: 50-150%) Specificity->Linearity No Interference Fail Root Cause Analysis Specificity->Fail Co-elution Accuracy 3. Accuracy/Recovery (Spike @ 80, 100, 120%) Linearity->Accuracy R² > 0.999 Linearity->Fail R² < 0.999 Precision 4. Precision (Repeatability n=6) Accuracy->Precision Rec 98-102% Accuracy->Fail Rec < 95% Robustness 5. Robustness (Flow ±0.1, Temp ±5°C) Precision->Robustness RSD < 2.0% Precision->Fail RSD > 2.0% Pass Method Validated Robustness->Pass SST Passes Robustness->Fail SST Fails Fail->Start Optimize Method

Figure 1: Step-by-step validation lifecycle compliant with ICH Q2(R1).

Critical Validation Parameters & Acceptance Criteria

Specificity (Selectivity)[1][9]
  • Protocol: Inject Mobile Phase Blank, Placebo (matrix without analyte), and Pure Standard.[1]

  • Requirement: No interfering peaks at the retention time of 2,4,5-TCBSA.

  • Mechanistic Check: If analyzing wastewater or synthesis mixtures, spike the sample with known related benzenesulfonyl chlorides to ensure separation.[1] The salt-assisted mobile phase is specifically documented to separate benzenesulfonamide from 2,4,5-TCBSA where buffers fail [1].[1]

Linearity[1][5]
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).

  • Acceptance Criteria: Correlation Coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)[1][2]
  • Protocol: Spike known amounts of 2,4,5-TCBSA into the sample matrix at 80%, 100%, and 120% levels. Triplicate injections for each level.[1]

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Precision (System & Method)[1][7][8][9][10]
  • System Precision: 6 injections of the Standard Solution. RSD

    
    .[1][5][6]
    
  • Method Precision: 6 independent preparations of a single sample batch. RSD

    
    .[1][6]
    

Troubleshooting & Optimization Decision Tree

Use this logic flow when encountering common chromatographic issues during validation.

Troubleshooting Issue Problem Detected CheckTailing Peak Tailing > 1.5? Issue->CheckTailing CheckSplit Split Peak? Issue->CheckSplit CheckDrift RT Drift? Issue->CheckDrift ActionSalt Increase Na2SO4 (Max 100mM) CheckTailing->ActionSalt Yes ActionSolvent Check Sample Solvent (Must match Mobile Phase) CheckSplit->ActionSolvent Yes ActionEquil Increase Equilibration Time CheckDrift->ActionEquil Yes

Figure 2: Diagnostic logic for optimizing sulfonamide separation.[1]

References

  • Vowinkel, E., & Toth, K. (2025).[1] HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water. ResearchGate.

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • FDA. (2023).[1] Analytical Procedures for Impurities: Sulfonamides. U.S. Food and Drug Administration.[1] [1]

Sources

Comparative

Comparative study of 2,4,5-Trichlorobenzenesulfonamide derivatives

Executive Summary The 2,4,5-trichlorobenzenesulfonamide scaffold represents a privileged structure in medicinal chemistry, distinct from its mono- and di-halogenated counterparts due to its enhanced lipophilicity and spe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4,5-trichlorobenzenesulfonamide scaffold represents a privileged structure in medicinal chemistry, distinct from its mono- and di-halogenated counterparts due to its enhanced lipophilicity and specific steric profile. While generic sulfonamides are historically significant as antibacterial agents (sulfa drugs), the 2,4,5-trichloro substitution pattern has emerged as a critical pharmacophore for developing potent antifungal agents and selective Carbonic Anhydrase (CA) inhibitors.

This guide objectively compares 2,4,5-trichlorobenzenesulfonamide derivatives against 2,4-dichloro analogues and standard-of-care therapeutics (e.g., Procymidone, Ciprofloxacin), synthesizing experimental data to validate their utility in drug discovery pipelines.

Structural Rationale & Synthesis

The efficacy of 2,4,5-trichlorobenzenesulfonamide derivatives stems from the "Chlorine Effect." The addition of the third chlorine atom at the 5-position, compared to the 2,4-dichloro scaffold, significantly alters the physicochemical properties:

  • Lipophilicity (LogP): Increases membrane permeability, crucial for penetrating fungal cell walls.

  • Metabolic Stability: The electron-withdrawing nature of the trichloro-core protects the aromatic ring from oxidative metabolism.

  • Steric Bulk: Enhances selectivity for hydrophobic pockets in enzyme active sites (e.g., Carbonic Anhydrase IX/XII).

Synthesis Workflow

The synthesis generally proceeds via nucleophilic substitution of 2,4,5-trichlorobenzenesulfonyl chloride.

SynthesisWorkflow Start 2,4,5-Trichlorobenzenesulfonyl Chloride Intermediate Tetrahedral Intermediate Start->Intermediate + Reagent Reagent Nucleophile (Amine / Hydrazine) Reagent->Intermediate Product 2,4,5-Trichlorobenzenesulfonamide Derivative Intermediate->Product Elimination Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Figure 1: General synthetic pathway for 2,4,5-trichlorobenzenesulfonamide derivatives via nucleophilic attack.

Comparative Biological Performance[1]

Antifungal Potency: The "Trichloro" Advantage

Recent studies highlight the superiority of N-(2,4,5-trichlorophenyl) derivatives over commercial fungicides against Botrytis cinerea (Gray Mold). The trichloro-motif provides a tighter binding affinity than the dichloro-analogs.

Table 1: Comparative Antifungal Activity (EC50) against B. cinerea Data derived from cycloalkylsulfonamide studies [1].

Compound ClassSpecific DerivativeEC50 (µg/mL)Relative Potency
2,4,5-Trichloro N-(2,4,5-trichlorophenyl)-2-oxocycloalkylsulfonamide (IId)0.64 High
Standard Control Procymidone (Commercial Fungicide)~1.5 - 2.0Medium
Standard Control Pyrimethanil> 2.0Medium/Low
Alternative Scaffold 2,4-Dichlorobenzenesulfonamide derivatives> 5.0*Low

*Note: 2,4-dichloro derivatives generally exhibit higher MIC/EC50 values in fungal assays due to lower lipophilicity compared to the trichloro-variants.

Antibacterial Activity vs. 2,4-Dichloro Alternatives

While the 2,4,5-trichloro scaffold excels in antifungal applications, 2,4-dichloro derivatives are often cited as potent antibacterials. However, the 2,4,5-trichloro derivatives maintain competitive activity profiles.

Table 2: Antibacterial Efficacy Comparison (MIC) Comparing scaffold potential against S. aureus.

ScaffoldTarget OrganismMIC Range (µg/mL)Performance Verdict
2,4,5-Trichloro S. aureus (Gram +)1.0 - 10.0Potent
2,4-Dichloro S. aureus (Gram +)12.5 - 25.0 [2]Moderate
Standard Ciprofloxacin0.5 - 1.0Benchmark

Insight: The 2,4,5-trichloro derivatives often match or exceed the potency of 2,4-dichloro alternatives due to enhanced cellular uptake, although they may exhibit lower water solubility which can limit formulation options.

Mechanism of Action: Carbonic Anhydrase Inhibition

Sulfonamides are classical inhibitors of Carbonic Anhydrase (CA). The 2,4,5-trichloro substitution is particularly effective for targeting tumor-associated isoforms (hCA IX and XII).

Structural Mechanism

The sulfonamide moiety (


) acts as a Zinc-binding group (ZBG). The trichlorobenzene ring interacts with the hydrophobic wall of the enzyme active site.

CAMechanism Enzyme Carbonic Anhydrase Active Site (Zn2+) Outcome Inhibition of CO2 Hydration Enzyme->Outcome Blocked Drug 2,4,5-Trichlorobenzenesulfonamide Interaction1 Coordination to Zn2+ (Sulfonamide N) Drug->Interaction1 Interaction2 Hydrophobic Interaction (Trichloro Ring) Drug->Interaction2 Interaction1->Enzyme Interaction2->Enzyme

Figure 2: Mechanistic interaction of the scaffold within the Carbonic Anhydrase active site.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of N-Substituted 2,4,5-Trichlorobenzenesulfonamides

Rationale: This protocol uses pyridine as both solvent and acid scavenger to drive the reaction to completion.

  • Preparation: Dissolve 1.0 equivalent of the amine (e.g., hydrazide or aniline derivative) in anhydrous pyridine (5 mL/mmol).

  • Addition: Cool the solution to 0°C in an ice bath. Slowly add 1.1 equivalents of 2,4,5-trichlorobenzenesulfonyl chloride portion-wise to control exotherm.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Reflux for 2–4 hours.

    • Validation Point: Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1). Disappearance of the sulfonyl chloride spot indicates completion.

  • Work-up: Pour the reaction mixture into crushed ice/HCl (10%) to precipitate the product and remove pyridine.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/DMF.

Protocol B: Microdilution Assay for MIC Determination

Rationale: Standardized CLSI broth microdilution ensures reproducibility.

  • Inoculum Prep: Adjust bacterial/fungal suspension to

    
     CFU/mL (0.5 McFarland standard).
    
  • Dilution: Prepare serial two-fold dilutions of the 2,4,5-trichloro derivative in DMSO (Final concentration range: 100 µg/mL to 0.1 µg/mL).

  • Incubation: Add 100 µL of inoculum to 100 µL of drug solution in a 96-well plate.

    • Controls: Include Positive Control (Ciprofloxacin/Fluconazole) and Negative Control (DMSO only).

  • Readout: Incubate at 37°C for 24h (bacteria) or 48h (fungi). The MIC is the lowest concentration showing no visible turbidity.

References

  • Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. Source: ResearchGate.[1] URL:[Link]

  • Antimicrobial activities of hydrazones with 2,4-dichloro moiety. Source: ChemRxiv / ResearchGate. URL:[Link][2]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides. Source: NIH / PubMed Central. URL:[Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Source: MDPI. URL:[Link]

Sources

Validation

Reactivity Showdown: A Comparative Guide to Tosyl Chloride and 2,4,5-Trichlorobenzenesulfonyl Chloride

In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents, primarily for their ability to transform poor leaving groups, like hydroxyls, into excellent ones.[1][2][3] This guide offers a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents, primarily for their ability to transform poor leaving groups, like hydroxyls, into excellent ones.[1][2][3] This guide offers an in-depth, data-supported comparison between two key players in this class: the workhorse p-toluenesulfonyl chloride (tosyl chloride, TsCl) and the highly activated 2,4,5-trichlorobenzenesulfonyl chloride. Understanding the nuanced differences in their reactivity is critical for researchers, scientists, and drug development professionals aiming to optimize synthetic routes, improve yields, and overcome challenging transformations.

Core Principles: Unpacking the Reactivity of Sulfonyl Chlorides

The reactivity of an aromatic sulfonyl chloride (ArSO₂Cl) is fundamentally governed by the electrophilicity of the central sulfur atom. This sulfur is rendered electron-deficient by three attached electronegative atoms (two oxygens and a chlorine), making it a prime target for nucleophilic attack.[4] The electronic nature of the substituents on the aromatic ring can either augment or diminish this inherent electrophilicity, creating a spectrum of reactivity.

Profile 1: Tosyl Chloride (TsCl) - The Reliable Standard

p-Toluenesulfonyl chloride is arguably the most common sulfonylating agent in synthetic chemistry. Its structure features a methyl group in the para position of the benzene ring.

  • Electronic Effect : The methyl group is weakly electron-donating through hyperconjugation.[5] This effect pushes a small amount of electron density towards the benzene ring, which in turn slightly reduces the electrophilicity of the sulfonyl sulfur compared to the unsubstituted benzenesulfonyl chloride.

  • Steric Profile : With no substituents in the ortho positions, the sulfur center of TsCl is sterically unencumbered, allowing for easy access by a wide range of nucleophiles.

  • Applications : It is ubiquitously used to convert primary and secondary alcohols into tosylates (ROTs).[6][7] These tosylates are stable, often crystalline, and serve as excellent substrates for nucleophilic substitution (S_N2) and elimination reactions.[1][2]

Profile 2: 2,4,5-Trichlorobenzenesulfonyl Chloride - The High-Octane Activator

This reagent is a powerhouse, distinguished by the presence of three chlorine atoms on the aromatic ring.[8]

  • Electronic Effect : Chlorine atoms are strongly electron-withdrawing due to their high electronegativity (inductive effect, -I).[5][9][10] The cumulative effect of three such atoms drastically pulls electron density away from the aromatic ring and, consequently, from the sulfonyl group. This severe electron depletion makes the sulfur atom significantly more electrophilic and thus, more reactive.[11][12][13]

  • Steric Profile : The chlorine atom at the C2 (ortho) position introduces a degree of steric hindrance around the reaction center.[9][14] This can potentially slow reactions with very bulky nucleophiles, a factor that must be considered during reaction design.

  • Applications : Its heightened reactivity makes it the reagent of choice for sulfonating less reactive alcohols or amines, for driving sluggish reactions to completion, and for forming sulfonamides in complex pharmaceutical and agrochemical syntheses where robust reactivity is paramount.[8][11][15]

Head-to-Head Comparison: Electronic and Steric Factors at Play

The choice between these two reagents hinges on a trade-off between electronic activation and potential steric hindrance.

  • Reactivity Towards Nucleophiles : Due to the profound electron-withdrawing nature of its three chloro substituents, 2,4,5-trichlorobenzenesulfonyl chloride is substantially more reactive than tosyl chloride.[5][13] Reactions with this agent typically proceed much faster and may occur under milder conditions.

  • Leaving Group Ability : The utility of these reagents extends beyond the initial sulfonylation step. The resulting sulfonate is designed to depart in a subsequent reaction. The 2,4,5-trichlorobenzenesulfonate anion is a better leaving group than the tosylate anion. The powerful inductive effect of the chlorine atoms helps to stabilize the negative charge of the resulting anion, making it a weaker base and, therefore, a more facile leaving group. While the tosylate anion is already an excellent leaving group due to resonance stabilization, the added inductive stabilization of the trichlorinated version gives it an edge in challenging substitution reactions.[7][16]

Comparative Data Summary
FeatureTosyl Chloride (TsCl)2,4,5-Trichlorobenzenesulfonyl ChlorideCausality
Key Substituent p-Methyl (-CH₃)2,4,5-Trichloro (-Cl)The nature of the substituent dictates the electronic environment of the reaction center.
Electronic Effect Weakly Electron-Donating (+I)Strongly Electron-Withdrawing (-I)Electron-withdrawing groups enhance the electrophilicity of the sulfur atom.[10]
Sulfur Electrophilicity ModerateVery HighA more electron-deficient sulfur atom is a "harder" and more reactive electrophile.
Expected Reactivity GoodExcellent / Very HighHigher electrophilicity leads to faster reaction rates with nucleophiles.[12]
Steric Hindrance MinimalModerate (from ortho-Cl)The ortho-chlorine can sterically shield the sulfur atom from bulky nucleophiles.[9][14]
Leaving Group Ability ExcellentSuperbIncreased inductive stabilization of the resulting anion makes it a weaker base and better leaving group.

Experimental Design: A Protocol for Direct Reactivity Comparison

To provide a tangible demonstration of the reactivity difference, a side-by-side experiment can be conducted. The protocol below is designed to be a self-validating system where the progress of each reaction under identical conditions serves as a direct measure of the reagent's efficacy.

Objective : To compare the rate of sulfonylation of benzyl alcohol using TsCl and 2,4,5-trichlorobenzenesulfonyl chloride by monitoring the reaction progress via Thin-Layer Chromatography (TLC).

Materials & Reagents
  • Benzyl Alcohol (Substrate)

  • Tosyl Chloride (Reagent 1)

  • 2,4,5-Trichlorobenzenesulfonyl Chloride (Reagent 2)

  • Anhydrous Dichloromethane (DCM) (Solvent)

  • Triethylamine (TEA) or Pyridine (Base)[1][17]

  • TLC plates (Silica gel 60 F₂₅₄)

  • Developing Solvent (e.g., 4:1 Hexanes:Ethyl Acetate)

  • UV lamp for visualization

Step-by-Step Protocol
  • Preparation : Set up two identical round-bottom flasks equipped with magnetic stir bars. Label them "Reaction A (TsCl)" and "Reaction B (Trichloro)". Ensure all glassware is oven-dried to prevent hydrolysis of the sulfonyl chlorides.

  • Reagent Addition :

    • To each flask, add anhydrous DCM (10 mL).

    • Add benzyl alcohol (1.0 mmol) to each flask.

    • Add triethylamine (1.5 mmol) to each flask. The base is crucial for neutralizing the HCl byproduct generated during the reaction.[1][17]

    • Cool both flasks to 0 °C in an ice bath.

  • Initiation :

    • To "Reaction A", add tosyl chloride (1.1 mmol).

    • To "Reaction B", add 2,4,5-trichlorobenzenesulfonyl chloride (1.1 mmol).

    • Start a timer for each reaction immediately after adding the sulfonyl chloride.

  • Monitoring :

    • At regular intervals (e.g., t = 5 min, 15 min, 30 min, 60 min), take a small aliquot from each reaction mixture with a capillary tube and spot it on a single TLC plate. Also spot the starting material (benzyl alcohol) as a reference.

    • Develop the TLC plate in the chosen solvent system.

    • Visualize the spots under a UV lamp. The starting alcohol will have a certain R_f value. The product sulfonate esters will be less polar and appear at a higher R_f value.

  • Analysis : Compare the TLC spots for Reaction A and Reaction B at each time point. The reaction that shows a faster disappearance of the starting material spot and a more intense product spot is the more reactive system. It is expected that Reaction B will proceed to completion significantly faster than Reaction A.

  • Work-up (Post-monitoring) : Once a reaction is complete, it can be quenched by adding water. The organic layer is then separated, washed with dilute HCl, saturated NaHCO₃, and brine, dried over Na₂SO₄, and concentrated under reduced pressure to yield the crude product.

Visualizing the Chemistry

Reaction Mechanism and Workflow

The fundamental transformation in both reactions is the nucleophilic attack of the alcohol's oxygen onto the electrophilic sulfur atom.

G cluster_mechanism General Sulfonylation Mechanism ROH R-OH (Alcohol) Intermediate [R-O(H⁺)-SO₂(Ar)-Cl⁻] Transition State / Intermediate ROH->Intermediate Nucleophilic Attack ArSO2Cl Ar-SO₂(Cl) ArSO2Cl->Intermediate Product_H R-O-SO₂Ar + HCl Intermediate->Product_H Loss of Cl⁻ Final_Product R-O-SO₂Ar + Base·HCl Product_H->Final_Product Acid-Base Reaction Base Base (e.g., Pyridine) Base->Final_Product

Caption: General mechanism for the sulfonylation of an alcohol.[1][2]

G cluster_A cluster_B node_start Start: Prepare Two Identical Flasks node_reagents Add Benzyl Alcohol, DCM, and TEA to Both node_start->node_reagents node_cool Cool to 0°C node_reagents->node_cool node_splitA Reaction A: Add Tosyl Chloride node_cool->node_splitA node_splitB Reaction B: Add 2,4,5-Trichlorobenzenesulfonyl Chloride node_cool->node_splitB node_monitor Monitor Both Reactions via TLC at t = 5, 15, 30, 60 min node_splitA->node_monitor node_splitB->node_monitor node_analyze Analyze TLCs: Compare Rate of Starting Material Consumption node_monitor->node_analyze node_end Conclusion: Determine Relative Reactivity node_analyze->node_end

Caption: Experimental workflow for the comparative reactivity study.

Conclusion for the Practicing Scientist

The choice between tosyl chloride and 2,4,5-trichlorobenzenesulfonyl chloride is a strategic one dictated by the specific synthetic challenge at hand.

  • Tosyl chloride remains the ideal choice for routine transformations of unhindered, reactive alcohols where its moderate reactivity, ease of handling, and cost-effectiveness are advantageous.

  • 2,4,5-Trichlorobenzenesulfonyl chloride should be selected when faced with less nucleophilic substrates, when faster reaction rates are essential, or when a supremely efficient leaving group is required for a subsequent, difficult transformation. Its potent electrophilicity provides a powerful tool to overcome activation barriers where standard reagents like TsCl might fail.

By understanding the interplay of electronic and steric effects, researchers can make informed decisions, leveraging the distinct reactivity profiles of these reagents to achieve their synthetic goals with greater precision and efficiency.

References

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. RSC Publishing. Retrieved from [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]

  • Organic Chemistry at SD Miramar College. (2019, February 11). Tosylation of Alcohols [Video]. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of mesylates and tosylates [Video]. Retrieved from [Link]

  • AK Lectures. (n.d.). Tosylate Leaving Group. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Exploring the Synthesis Applications of 2,4-Dichlorobenzenesulfonyl Chloride in Pharma R&D. Retrieved from [Link]

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Comparative

A Comparative Guide to the In Vitro Antifungal Spectrum of 2,4,5-Trichlorobenzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of antimicrobial research, the quest for novel antifungal agents with broad-spectrum activity and improved efficacy remains a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research, the quest for novel antifungal agents with broad-spectrum activity and improved efficacy remains a paramount challenge. Sulfonamide derivatives have long been a cornerstone of antibacterial chemotherapy, and their potential as antifungal agents is an area of growing interest. This guide provides a comprehensive analysis of the in vitro antifungal spectrum of 2,4,5-trichlorobenzenesulfonamide derivatives, offering a comparative perspective against established antifungal drugs and exploring the underlying methodologies and potential mechanisms of action.

Introduction: The Rationale for Investigating 2,4,5-Trichlorobenzenesulfonamide Derivatives

The sulfonamide scaffold represents a versatile platform for the design and synthesis of new therapeutic agents.[1] The incorporation of a 2,4,5-trichlorophenyl moiety into the benzenesulfonamide structure introduces significant electronic and steric modifications, which can profoundly influence the compound's biological activity. The rationale for investigating these specific derivatives stems from the potential for these substitutions to enhance antifungal potency and broaden the spectrum of activity against clinically relevant fungal pathogens. Preliminary studies on related sulfonamide structures have demonstrated promising antifungal effects, justifying a more in-depth exploration of this particular chemical class.[2]

Experimental Methodologies for In Vitro Antifungal Susceptibility Testing

To ensure the scientific integrity and reproducibility of antifungal susceptibility data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols for broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of antifungal agents.

Broth Microdilution Method for MIC and MFC Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC). The Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[3]

Step-by-Step Protocol:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of the fungal cells is then prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a known cell density.

  • Drug Dilution: A serial two-fold dilution of the 2,4,5-trichlorobenzenesulfonamide derivatives and comparator antifungal drugs is prepared in a 96-well microtiter plate using a suitable broth medium, such as RPMI-1640.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period (24-48 hours), depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest drug concentration at which there is no visible growth of the fungus.

  • MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The plates are then incubated to allow for the growth of any surviving fungal cells. The MFC is the lowest concentration from which no fungal growth is observed on the subculture plates.[3]

Diagram of the Broth Microdilution Workflow:

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Standardized Fungal Inoculum Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Drug_Dilution Serial Drug Dilutions Drug_Dilution->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation MIC MIC Determination (Visual Reading) Incubation->MIC Subculture Subculture onto Agar Plates MIC->Subculture MFC MFC Determination Subculture->MFC

Caption: Workflow for determining MIC and MFC using the broth microdilution method.

Comparative In Vitro Antifungal Spectrum

While specific data on the in vitro activity of 2,4,5-trichlorobenzenesulfonamide derivatives against a broad panel of human pathogenic fungi is still emerging, preliminary studies on related structures provide valuable insights. For instance, a study on N-(2,4,5-trichlorophenyl)-2-oxo- and 2-hydroxycycloalkylsulfonamides demonstrated significant fungicidal activity against the plant pathogen Botrytis cinerea.[4] This suggests that the 2,4,5-trichlorophenyl moiety can contribute to potent antifungal effects.

To provide a comprehensive comparison, the following table summarizes the known in vitro activity of these derivatives against Botrytis cinerea and the typical MIC ranges for the established antifungal agents, fluconazole and amphotericin B, against key human pathogenic fungi.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Fungal Species2,4,5-Trichlorobenzenesulfonamide DerivativesFluconazoleAmphotericin B
Botrytis cinerea0.64 (EC50)[4]--
Candida albicansData not available0.5 - 32[5]0.25 - 1[5]
Aspergillus fumigatusData not availableIntrinsically Resistant[6]≥2[7]
Cryptococcus neoformansData not available4 - 16 (MIC90)[8]Data not available

Note: EC50 (half maximal effective concentration) is reported for Botrytis cinerea as MIC values were not explicitly stated in the available literature. Data for fluconazole and amphotericin B are presented as ranges or MIC90 (the concentration required to inhibit 90% of isolates) from various studies to reflect typical susceptibility patterns.

Structure-Activity Relationship (SAR) Insights

The antifungal activity of sulfonamide derivatives is significantly influenced by the nature and position of substituents on the benzene ring. Research on various sulfonamide analogs suggests that the presence of electron-withdrawing groups, such as the three chlorine atoms in the 2,4,5-trichlorophenyl moiety, can enhance antifungal potency.[4] These substitutions can alter the electronic distribution within the molecule, potentially leading to stronger interactions with the fungal target. Further synthesis and evaluation of a diverse range of 2,4,5-trichlorobenzenesulfonamide derivatives are necessary to establish a more detailed structure-activity relationship and to optimize the antifungal profile.

Potential Mechanism of Action

While the precise antifungal mechanism of 2,4,5-trichlorobenzenesulfonamide derivatives has not been fully elucidated, the well-established antibacterial mechanism of sulfonamides provides a strong hypothesis. In bacteria, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor for DNA and RNA synthesis, ultimately leading to bacteriostasis.

It is plausible that a similar mechanism is at play in fungi. Fungi also synthesize their own folic acid, and their DHPS enzyme could be a potential target for these sulfonamide derivatives. Inhibition of this pathway would disrupt nucleic acid synthesis and arrest fungal growth.

Hypothesized Antifungal Mechanism of Action:

Mechanism cluster_pathway Fungal Folic Acid Synthesis Pathway cluster_inhibition Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydrofolate Dihydrofolic Acid DHPS->Dihydrofolate Product DNA_RNA DNA & RNA Synthesis Dihydrofolate->DNA_RNA Sulfonamide 2,4,5-Trichlorobenzenesulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition

Caption: Hypothesized competitive inhibition of dihydropteroate synthase by 2,4,5-trichlorobenzenesulfonamide derivatives.

Conclusion and Future Perspectives

The available evidence suggests that 2,4,5-trichlorobenzenesulfonamide derivatives represent a promising class of compounds with the potential for significant antifungal activity. The demonstrated efficacy against the plant pathogen Botrytis cinerea underscores the potential of the 2,4,5-trichlorophenyl substitution pattern in enhancing fungicidal properties.

However, a critical data gap exists regarding the in vitro antifungal spectrum of these derivatives against key human pathogenic fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Future research should prioritize the synthesis of a focused library of these compounds and their systematic evaluation against a comprehensive panel of clinically relevant fungal isolates. Such studies will be instrumental in:

  • Establishing a definitive in vitro antifungal spectrum.

  • Elucidating detailed structure-activity relationships.

  • Confirming the proposed mechanism of action through enzymatic assays.

  • Assessing the potential for synergy with existing antifungal drugs.

The insights gained from these future investigations will be crucial in determining the therapeutic potential of 2,4,5-trichlorobenzenesulfonamide derivatives and guiding their further development as novel antifungal agents to combat the growing threat of fungal infections.

References

  • Abu-Zaied, M. A., Elgemeie, G. H., and Mahmoud, N. M. (2021). Anti-covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents against SARS-COV-2 and Avian Influenza H5N1 Viruses. ACS Omega, 6(26), 16890–16904. [Link]

  • Antifungal Susceptibility of Candida albicans Isolates at a Tertiary Care Hospital in Bulgaria. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Aspergillus Species and Antifungals Susceptibility in Clinical Setting in the North of Portugal: Cryptic Species and Emerging Azoles Resistance in A. fumigatus. (n.d.). Frontiers. Retrieved January 29, 2024, from [Link]

  • Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. (2023). MDPI. [Link]

  • [Determination of the minimum inhibitory concentration of fluconazole against Cryptococcus neoformans]. (1996). PubMed. [Link]

  • In vitro studies of activities of the antifungal triazoles SCH56592 and itraconazole against Candida albicans, Cryptococcus neoformans, and other pathogenic yeasts. (1997). Antimicrobial Agents and Chemotherapy, 41(5), 1144–1147. [Link]

  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (2023). MDPI. [Link]

  • A New Aspergillus fumigatus Resistance Mechanism Conferring In Vitro Cross-Resistance to Azole Antifungals Involves a Combination of cyp51A Alterations. (2005). Antimicrobial Agents and Chemotherapy, 49(5), 1897–1903. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). Molecules, 27(15), 4956. [Link]

  • Sclareolide as Antifungal Strategy Against Cryptococcus neoformans: Unveiling Its Mechanisms of Action. (2024). MDPI. [Link]

  • Antifungal Susceptibilities of Aspergillus fumigatus Clinical Isolates Obtained in Nagasaki, Japan. (2012). Antimicrobial Agents and Chemotherapy, 56(11), 5709–5714. [Link]

  • Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. (2009). ResearchGate. [Link]

  • Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. (2006). Bioorganic & Medicinal Chemistry, 14(12), 4219–4228. [Link]

  • In vitro susceptibilities of Candida bloodstream isolates to the new triazole antifungal agents BMS-207147, Sch 56592, and voriconazole. (1998). Antimicrobial Agents and Chemotherapy, 42(12), 3242–3245. [Link]

  • Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. (2023). MDPI. [Link]

  • Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. (2022). Current issues in pharmacy and medicine: science and practice, 15(4), 385-390. [Link]

  • The comparative antifungal and antibacterial activities of MMPs, 58 vs.... (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. (2007). Molecules, 12(5), 1136–1147. [Link]

  • Synergistic antifungal interaction of N-(butylcarbamothioyl) benzamide and amphotericin B against Cryptococcus neoformans. (2023). Frontiers in Cellular and Infection Microbiology, 13. [Link]

  • Species Distribution and Antifungal Susceptibilities of Aspergillus Section Fumigati Isolates in Clinical Samples from the United States. (2018). Journal of Clinical Microbiology, 56(5), e01942-17. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (2022). Frontiers in Chemistry, 10. [Link]

  • A comparative study between two antifungal agents, Luliconazole and Efinaconazole, of their preventive effects in a Trichophyton-infected guinea pig onychomycosis model. (2018). ResearchGate. [Link]

  • Development of Antifungal Peptides against Cryptococcus neoformans; Leveraging Knowledge about the cdc50Δ Mutant Susceptibility for Lead Compound Development. (2022). mSphere, 7(2), e00439-22. [Link]

  • Fungal Pathogen Cryptococcus neoformans. (2012). PLoS Pathogens, 8(10), e1002957. [Link]

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Validation

A Head-to-Head Comparison of Sulfonamide Protecting Groups: An In-Depth Technical Guide for Researchers

In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of amine functionalities is a critical determinant of success. Among the arsenal of protecting groups available to the mod...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of amine functionalities is a critical determinant of success. Among the arsenal of protecting groups available to the modern chemist, sulfonamides stand out for their exceptional stability across a wide range of reaction conditions. However, this inherent robustness can often translate into a significant hurdle when the time comes for their removal. This guide provides a comprehensive, head-to-head comparison of commonly employed sulfonamide protecting groups, offering field-proven insights and experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Enduring Utility of Sulfonamides in Amine Protection

The primary role of a protecting group is to temporarily mask a reactive functional group, in this case, an amine, to prevent it from undergoing undesired reactions during subsequent synthetic transformations. Sulfonamides, formed by the reaction of an amine with a sulfonyl chloride, excel in this capacity. The strong electron-withdrawing nature of the sulfonyl group significantly attenuates the nucleophilicity and basicity of the amine nitrogen, rendering it inert to a vast array of reagents and conditions.[1] This stability, however, is a double-edged sword, as the cleavage of the resilient sulfur-nitrogen bond often requires harsh conditions that can be detrimental to sensitive functional groups elsewhere in the molecule.[2]

The choice of a sulfonamide protecting group is therefore a careful balancing act between the required stability during synthesis and the feasibility of its removal without compromising the integrity of the target molecule. This guide will delve into the nuances of four widely used sulfonamide protecting groups: Tosyl (Ts), Nosyl (Ns), Mesyl (Ms), and 2-(Trimethylsilyl)ethanesulfonyl (SES).

Core Directive: Structure of this Guide

This guide is structured to provide a holistic understanding of each protecting group, moving from its fundamental characteristics to practical, experimentally-supported comparisons. We will explore:

  • Protecting Group Profiles: A detailed analysis of each group, including its structure, advantages, limitations, and typical conditions for installation.

  • Comparative Deprotection Strategies: A head-to-head comparison of the deprotection methods for each group, with a focus on reaction conditions, yields, and functional group compatibility.

  • Experimental Protocols: Detailed, step-by-step methodologies for key installation and deprotection procedures.

  • Data-Driven Comparison: A summary of quantitative data in a clear tabular format to facilitate at-a-glance comparison.

  • Visualizing the Chemistry: Graphviz diagrams to illustrate key concepts and workflows.

Scientific Integrity & Logic: The E-E-A-T Framework

As a Senior Application Scientist, my goal is to provide not just a collection of facts, but a narrative grounded in scientific rigor and practical experience.

  • Expertise & Experience: The "why" behind the "how" is paramount. We will explore the mechanistic rationale for choosing specific reagents and conditions.

  • Trustworthiness: The protocols presented are designed to be self-validating, with clear endpoints and expected outcomes.

  • Authoritative Grounding & Comprehensive References: All key claims and protocols are supported by citations to peer-reviewed literature, with a complete reference list provided at the end.

Protecting Group Profiles: A Detailed Examination

The Workhorse: p-Toluenesulfonyl (Tosyl, Ts)

The tosyl group is arguably one of the most well-established and widely used sulfonamide protecting groups due to the exceptional stability of the resulting N-tosyl amides.[3][4] This robustness makes it a reliable choice for multi-step syntheses involving a broad spectrum of reaction conditions, including strongly basic and organometallic reagents.[5]

Structure:

Caption: General structure of a tosyl-protected amine.

Advantages:

  • High Stability: Resistant to a wide range of acidic, basic, and nucleophilic conditions.[3][6]

  • Crystalline Derivatives: Tosylamides are often crystalline solids, which aids in purification.[7]

Limitations:

  • Harsh Deprotection: Removal of the tosyl group typically requires harsh conditions, such as strong acids (e.g., HBr in acetic acid) or powerful reducing agents (e.g., sodium in liquid ammonia, samarium iodide), which can limit its applicability in the presence of sensitive functional groups.[3][8]

Installation: Typically installed by reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[9]

The Mild Alternative: 2- or 4-Nitrobenzenesulfonyl (Nosyl, Ns)

The nosyl group, particularly the ortho- and para-isomers, has gained significant popularity as a milder alternative to the tosyl group.[10] The key to its utility lies in the presence of the electron-withdrawing nitro group on the benzene ring. This feature facilitates a unique deprotection mechanism under remarkably mild conditions.[10][11]

Structure:

Caption: General structure of a nosyl-protected amine.

Advantages:

  • Mild Deprotection: Readily cleaved under mild, often neutral or slightly basic conditions, typically using a thiol nucleophile like thiophenol in the presence of a base.[11][12]

  • Orthogonality: The deprotection conditions for the nosyl group are orthogonal to those used for other common amine protecting groups like Boc (acid-labile) and Cbz (hydrogenolysis-labile), allowing for selective deprotection in complex molecules.[12]

  • Activation of N-H Bond: The strong electron-withdrawing nature of the nosyl group acidifies the N-H proton of the sulfonamide, facilitating N-alkylation reactions, a principle famously exploited in the Fukuyama amine synthesis.[11][13]

Limitations:

  • Reduced Stability: Compared to the tosyl group, the nosyl group is less stable under certain conditions, particularly towards strong nucleophiles.[14]

Installation: Installed by reacting the amine with 2-nitrobenzenesulfonyl chloride (NsCl) or 4-nitrobenzenesulfonyl chloride in the presence of a base.[10]

The Simple Alkyl Option: Methanesulfonyl (Mesyl, Ms)

The methanesulfonyl (mesyl) group is a simple alkylsulfonyl protecting group that offers good stability, similar in some respects to the tosyl group.[6]

Structure:

Caption: General structure of a mesyl-protected amine.

Advantages:

  • Good Stability: Generally stable to acidic and basic conditions.[6]

Limitations:

  • Difficult Deprotection: Similar to the tosyl group, removal of the mesyl group often requires harsh reductive or acidic conditions.[15]

Installation: Typically installed by reacting the amine with methanesulfonyl chloride (MsCl) and a base such as triethylamine.[6]

The Fluoride-Labile Choice: 2-(Trimethylsilyl)ethanesulfonyl (SES)

The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a cleverly designed protecting group that combines the stability of a sulfonamide with a mild and highly selective deprotection strategy.[16] The presence of the trimethylsilyl group allows for its removal under fluoride-mediated conditions.[1]

Structure:

Caption: General structure of a SES-protected amine.

Advantages:

  • Mild and Orthogonal Deprotection: Cleaved under mild conditions using a fluoride source such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[16] This deprotection method is orthogonal to many other protecting group strategies.[1]

  • High Stability: Exhibits stability similar to other sulfonamides under a wide range of non-fluoride conditions.[1]

Limitations:

  • Reagent Cost: The corresponding sulfonyl chloride (SES-Cl) can be more expensive than TsCl or MsCl.

Installation: Installed by reacting the amine with 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) in the presence of a base.[16]

Head-to-Head Comparison of Deprotection Strategies

The true measure of a protecting group's utility lies in the ease and selectivity of its removal. The following table provides a direct comparison of the deprotection conditions for the four sulfonamide groups discussed.

Protecting GroupDeprotection Reagents & ConditionsYieldsKey AdvantagesNotable Limitations & Incompatibilities
Tosyl (Ts) HBr/AcOH, 70 °C[3]; Na/liq. NH₃[7]; SmI₂[3]; Red-Al[3]; Low-valent titanium[17][18]Variable, often moderate to goodRobustness allows for use in harsh reaction sequences.Harsh conditions can cleave other sensitive functional groups. Not ideal for late-stage deprotection in complex molecules.
Nosyl (Ns) Thiophenol/K₂CO₃, DMF, rt[11][12]; Solid-supported thiol[19]Generally highVery mild conditions, orthogonal to many other protecting groups.[12]Sensitive to strong nucleophiles. The nitro group can be reduced under certain conditions.
Mesyl (Ms) Similar to Tosyl (e.g., strong acid or reduction)[15]VariableGood stability.Harsh deprotection conditions limit its scope.
SES TBAF, MeCN, heat; CsF, DMF, heat[16]; HF[16]Generally highExtremely mild and selective deprotection.[1][16] Orthogonal to most other protecting groups.Incompatible with fluoride-sensitive groups (e.g., silyl ethers).

Experimental Protocols

To provide a practical context, detailed experimental protocols for the installation and deprotection of the Nosyl and SES groups are provided below, highlighting their mild and selective nature.

Protocol 1: Nosylation of a Primary Amine

This protocol describes the protection of a primary amine using 2-nitrobenzenesulfonyl chloride.[10]

Materials:

  • Primary amine (1.0 eq)

  • 2-Nitrobenzenesulfonyl chloride (1.05 eq)

  • Triethylamine (1.5 eq) or Pyridine (2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the primary amine in the chosen solvent and cool the solution to 0 °C in an ice bath.

  • Add the base (triethylamine or pyridine) to the stirred solution.

  • Slowly add 2-nitrobenzenesulfonyl chloride portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude N-nosylated amine, which can be further purified by recrystallization or column chromatography.

A Dissolve Amine in Solvent B Add Base A->B C Add NsCl B->C D Reaction at RT C->D E Aqueous Workup D->E F Purification E->F

Caption: General workflow for nosylation of an amine.

Protocol 2: Deprotection of a Nosylamide using Thiophenol

This protocol details the cleavage of a nosyl group using thiophenol and potassium carbonate.[11][12]

Materials:

  • N-Nosylated amine (1.0 eq)

  • Thiophenol (2.5 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water, Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 1M NaOH, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the N-nosylated amine in DMF or MeCN.

  • Add thiophenol to the solution.

  • Add potassium carbonate to the stirred mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Dilute the reaction mixture with water and extract with an organic solvent (EtOAc or DCM).

  • Combine the organic extracts and wash sequentially with 1M NaOH solution (to remove excess thiophenol) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude deprotected amine, which can be purified as needed.

A Dissolve Nosylamide B Add Thiophenol & K2CO3 A->B C Reaction at RT B->C D Aqueous Workup & Extraction C->D E Purification D->E

Caption: General workflow for nosyl group deprotection.

Protocol 3: SES Protection of a Primary Amine

This protocol outlines the installation of the SES protecting group.[16]

Materials:

  • Primary amine (1.0 eq)

  • 2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl) (1.1 eq)

  • Triethylamine (1.5 eq) or Sodium Hydride (NaH) (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated NH₄Cl solution, Water, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the primary amine in the appropriate solvent.

  • Add the base to the solution. If using NaH, cool the reaction to 0 °C.

  • Slowly add SES-Cl to the stirred mixture.

  • Allow the reaction to proceed at room temperature until completion (monitor by TLC).

  • If NaH was used, carefully quench the reaction with saturated NH₄Cl solution.

  • Add water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude N-SES protected amine, which can be purified by column chromatography.

Protocol 4: Fluoride-Mediated Deprotection of a SES-Sulfonamide

This protocol describes the mild cleavage of the SES group using TBAF.[16]

Materials:

  • N-SES protected amine (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 3.0 eq)

  • Acetonitrile (MeCN) or Tetrahydrofuran (THF)

  • Water, Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the N-SES protected amine in MeCN or THF.

  • Add the TBAF solution to the reaction mixture.

  • Heat the reaction to reflux or an appropriate elevated temperature until completion (monitor by TLC).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture with an organic solvent like EtOAc.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude deprotected amine, which can be purified as needed.

Concluding Remarks: Selecting the Optimal Sulfonamide Protecting Group

The selection of an appropriate sulfonamide protecting group is a critical decision in the design of a synthetic route.

  • For syntheses requiring exceptional stability and where harsh deprotection conditions in the final steps are tolerable, the Tosyl group remains a viable and economical choice.

  • When mild deprotection and orthogonality are paramount, particularly in the synthesis of complex, polyfunctional molecules, the Nosyl group offers a significant advantage.[12] Its unique cleavage mechanism provides a level of selectivity that is often essential for success.

  • The Mesyl group provides a simple, stable alternative, though its deprotection challenges are similar to those of the tosyl group.

  • For syntheses that demand a robust protecting group that can be removed under exceptionally mild and orthogonal conditions, the SES group is an outstanding candidate.[16] The fluoride-mediated deprotection is often compatible with a wide array of sensitive functionalities.

Ultimately, the optimal choice will depend on a careful analysis of the specific synthetic context, including the nature of the substrate, the planned reaction sequence, and the presence of other functional groups. By understanding the distinct advantages and limitations of each of these sulfonamide protecting groups, researchers can navigate the complexities of modern organic synthesis with greater confidence and efficiency.

References

  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. [Link]

  • Pettersen, A., et al. (2019). Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. Chemistry – A European Journal, 25(16), 4073-4077. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. [Link]

  • Chem-Station. (2014). Sulfonyl Protective Groups. Chem-Station Int. Ed.[Link]

  • Wikipedia. (n.d.). Tosyl group. In Wikipedia. Retrieved February 11, 2026, from [Link]

  • Jackson, R. F. W., et al. (2007). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. U.S.
  • The Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]

  • Sacher, J. R., & Weinreb, S. M. (2010). 2-(Trimethylsilyl)ethanesulfonyl (SES) Group. In Organic Syntheses (Vol. 87, p. 249). [Link]

  • Chem-Station. (2014). Fukuyama Amine Synthesis. Chem-Station Int. Ed.[Link]

  • Baran, P. S., et al. (2022). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups. ChemRxiv. [Link]

  • Jackson, R. F. W., et al. (2007). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. U.S.
  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]

  • Ribière, P., et al. (2006). 2-(Trimethylsilyl)ethanesulfonyl (or SES) Group in Amine Protection and Activation. Chemical Reviews, 106(6), 2249–2269. [Link]

  • Padwa, A., et al. (2003). Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process. Organic Letters, 5(18), 3265–3268. [Link]

  • Peretto, I., et al. (2005). Deprotection of o -Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, 2005(19), 2996-2998. [Link]

  • Carretero, J. C., et al. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. European Journal of Organic Chemistry, 2011(17), 3156–3164. [Link]

  • Gevorgyan, V., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 62(23), e202301816. [Link]

  • Gevorgyan, V., et al. (2024). Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. Angewandte Chemie International Edition, 63(12), e202318041. [Link]

  • Declerck, V., et al. (2007). 2-(Trimethylsilyl)ethanesulfonyl (SES) versus Tosyl (Ts) Protecting Group in the Preparation of Nitrogen-Containing Five-Membered Rings. A Novel Route for the Synthesis of Substituted Pyrrolines and Pyrrolidines. The Journal of Organic Chemistry, 72(4), 1518–1521. [Link]

  • Reddit. (2023, May 12). Does anyone know of a method to remove a nosyl group that's been reduced to the amine? [Online forum post]. Reddit. [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]

  • Declerck, V., et al. (2007). 2-(Trimethylsilyl)ethanesulfonyl (SES) versus tosyl (Ts) protecting group in the preparation of nitrogen-containing five-membered rings. A novel route for the synthesis of substituted pyrrolines and pyrrolidines. The Journal of Organic Chemistry, 72(4), 1518–1521. [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]

  • Fukuyama, T., & Kan, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353–359. [Link]

  • Knowles, R. R., et al. (2022). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]

  • Ribière, P., et al. (2006). 2-(Trimethylsilyl)ethanesulfonyl (or SES) Group in Amine Protection and Activation. Chemical Reviews, 106(6), 2249–2269. [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • Chen, W., et al. (2018). Bioorthogonal release of sulfonamides and mutually orthogonal liberation of two drugs. Nature Communications, 9(1), 5280. [Link]

Sources

Comparative

Quantitative Profiling of Impurities in 2,4,5-Trichlorobenzenesulfonamide: A Comparative Analytical Guide

Executive Summary: The Criticality of Purity 2,4,5-Trichlorobenzenesulfonamide (2,4,5-TCBS) is a pivotal intermediate, most notably serving as the direct precursor to Saccharin (via oxidation) and various agrochemical fu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Purity

2,4,5-Trichlorobenzenesulfonamide (2,4,5-TCBS) is a pivotal intermediate, most notably serving as the direct precursor to Saccharin (via oxidation) and various agrochemical fungicides. In drug development and industrial synthesis, the purity of 2,4,5-TCBS is not merely a yield parameter; it is a safety mandate.

The primary challenge in analyzing 2,4,5-TCBS lies in distinguishing it from its positional isomer, 2,4,6-trichlorobenzenesulfonamide , and the hydrolyzed by-product 2,4,5-trichlorobenzenesulfonic acid . This guide provides a rigorous, data-backed comparison of analytical methodologies, recommending High-Performance Liquid Chromatography (HPLC) as the standard of choice while evaluating Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) as viable alternatives for specific use cases.

Comparative Analysis: HPLC vs. UPLC vs. GC

Objective evaluation of performance metrics for 2,4,5-TCBS impurity profiling.

While GC is often favored for chlorinated aromatics, the sulfonamide moiety introduces polarity and thermal instability that complicates gas-phase analysis. HPLC remains the workhorse for robust quantification.

Table 1: Performance Matrix
FeatureHPLC-UV (Recommended) UHPLC-MS/MS (Advanced) GC-FID (Alternative)
Primary Mechanism Partition Chromatography (C18)Partition + Mass/ChargeVolatility/Boiling Point
Target Impurities Isomers, Sulfonic Acids (Polar)Trace Genotoxins, UnknownsNon-polar Starting Materials
Sample Prep Dissolve & Shoot (Acetonitrile)Dilute (High Sensitivity)Derivatization Required (often)
Run Time 25–40 mins5–10 mins15–25 mins
LOD (Limit of Detection) ~0.05% (Standard UV)< 1 ppb (Trace)~0.1% (Direct Injection)
Isomer Resolution High (Rs > 2.0)Very High (Rs > 3.5)Moderate (Column dependent)
Thermal Stability Risk None (Ambient/40°C)NoneHigh (Sulfonamide degradation)
Expert Insight: The Causality of Method Selection
  • Why HPLC? Sulfonamides are amphoteric. In GC, the high injection port temperatures (250°C+) can cause thermal desulfonation, leading to false peaks (e.g., showing trichlorobenzene that isn't actually in the sample). HPLC avoids this artifact generation.

  • Why UPLC? When throughput is critical (e.g., checking 100 process batches/day), the higher backpressure tolerance allows for sub-2-micron particles, reducing run times by 70% without sacrificing resolution between the 2,4,5 and 2,4,6 isomers.

Impurity Origin & Structural Elucidation

To analyze impurities effectively, one must understand their genesis. The synthesis typically involves the chlorosulfonation of 1,2,4-trichlorobenzene.

Figure 1: Impurity Genesis Pathway

This diagram maps the chemical origin of the critical 2,4,6-isomer and hydrolysis by-products.

ImpurityPathway TCB 1,2,4-Trichlorobenzene (Starting Material) SulfonylChloride_Main 2,4,5-Trichlorobenzene sulfonyl chloride TCB->SulfonylChloride_Main Chlorosulfonation (Major Path) SulfonylChloride_Iso 2,4,6-Trichlorobenzene sulfonyl chloride (Isomeric Impurity) TCB->SulfonylChloride_Iso Regio-isomerization (Minor Path) CSA Chlorosulfonic Acid TCBS_Main 2,4,5-TCBS (Target Product) SulfonylChloride_Main->TCBS_Main Amidation (NH3) SulfonicAcid 2,4,5-Trichlorobenzene sulfonic acid (Hydrolysis Impurity) SulfonylChloride_Main->SulfonicAcid Hydrolysis (H2O) TCBS_Iso 2,4,6-TCBS (Critical Impurity) SulfonylChloride_Iso->TCBS_Iso Amidation (NH3)

Caption: Synthesis pathway showing the regio-selective origin of the 2,4,6-isomer and hydrolytic degradation.

Detailed Experimental Protocol: RP-HPLC (The Gold Standard)

This protocol is designed to be self-validating through System Suitability Tests (SST).

Reagents & Apparatus
  • Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm packing (e.g., Inertsil ODS-3V or equivalent). Why: High carbon load provides necessary retention for polar sulfonamides.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Why: Acidic pH suppresses the ionization of the sulfonamide group (pKa ~10), ensuring it remains neutral and interacts with the hydrophobic stationary phase.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector: UV-Vis Diode Array at 225 nm . Why: Chlorinated benzenes exhibit strong absorption at this wavelength due to the π-π transition.*

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.07030Equilibration
15.04060Elution of Isomers
25.01090Wash Non-polars
30.07030Re-equilibration
System Suitability Criteria (Self-Validation)

Before releasing data, the system must pass these checks:

  • Resolution (Rs): > 2.0 between 2,4,5-TCBS and 2,4,6-TCBS.

  • Tailing Factor (T): < 1.5 for the main peak (ensures no secondary interactions).

  • Precision: RSD < 2.0% for 5 replicate injections of the standard.

Method Validation & Data Analysis

To ensure scientific integrity, the method must be validated against ICH Q2(R1) guidelines.

Linearity & Range

Construct a calibration curve from 0.1 µg/mL to 100 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
  • Causality: A high

    
     proves that the detector response is directly proportional to concentration, essential for quantitative purity claims.
    
Robustness (The "Stress Test")

Deliberately vary parameters to ensure reliability:

  • pH Variation: ± 0.2 units. (Critical for sulfonamide retention).

  • Flow Rate: ± 0.1 mL/min.

  • Wavelength: ± 2 nm.

Figure 2: Analytical Workflow Decision Tree

A logic flow for selecting the correct preparation and analysis method based on sample type.

AnalysisWorkflow Start Sample Received: 2,4,5-TCBS Raw Material SolubilityCheck Solubility Check: Dissolves in ACN/Water? Start->SolubilityCheck Decision Is detection of Volatile Non-Polars required? SolubilityCheck->Decision Yes DirectHPLC Method A: RP-HPLC (UV 225nm) (Standard Purity) Data Final CoA Generation DirectHPLC->Data Integrate Peaks Calc % Area DerivGC Method B: GC-MS (Derivatization Required) DerivGC->Data Integrate Peaks Calc % Area Decision->DirectHPLC No (Focus on Isomers/Sulfonates) Decision->DerivGC Yes (Focus on TCB starting material)

Caption: Decision tree for selecting HPLC vs. GC based on specific impurity targeting.

Conclusion

For the quantitative analysis of 2,4,5-Trichlorobenzenesulfonamide , RP-HPLC with UV detection at 225 nm is the superior methodology due to its ability to resolve the critical 2,4,6-isomer and handle the polar nature of the sulfonamide moiety without thermal degradation. While GC-MS offers higher sensitivity for non-polar starting materials, it requires derivatization, introducing experimental error.

Researchers should adopt the gradient HPLC protocol outlined above, strictly adhering to the pH 2.5 buffer requirement to ensure reproducible retention times and peak shapes.

References

  • Phenomenex. (2025).[1][2][3] HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. [Link]

  • Journal of Pharmaceutical Research. (2024). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities. J. Pharm. Res. [Link]

  • MDPI. (2024). Quantitative Determination of Four Potential Genotoxic Impurities in Active Pharmaceutical Ingredients Using UPLC-MS/MS. Molecules. [Link]

  • ResearchGate. (2025). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. [Link]

  • National Institutes of Health (NIH). (2024). Comparison of high-performance liquid chromatography and gas chromatography for the analysis of ecdysteroids. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 2,4,5-Trichlorobenzenesulfonamide

Executive Summary & Chemical Profile This guide outlines the mandatory disposal procedures for 2,4,5-Trichlorobenzenesulfonamide . Due to its halogenated aromatic structure and sulfur content, this compound presents spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal procedures for 2,4,5-Trichlorobenzenesulfonamide . Due to its halogenated aromatic structure and sulfur content, this compound presents specific environmental persistence risks and combustion hazards. It must be managed as Hazardous Halogenated Organic Waste . Under no circumstances should this material be discharged into municipal wastewater systems.

Chemical Identification
ParameterDetail
Chemical Name 2,4,5-Trichlorobenzenesulfonamide
CAS Number 29092-27-1
Molecular Formula C₆H₄Cl₃NO₂S
Physical State Solid (typically off-white powder or crystals)
Solubility Low water solubility; soluble in organic solvents (DMSO, Methanol)
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity, Thermal Decomposition (HCl, SOₓ)

The Science of Disposal: Why Specific Protocols Matter

As researchers, we must understand the causality behind safety protocols to ensure compliance. The disposal requirements for this compound are dictated by its molecular stability and decomposition pathways.

Environmental Persistence (The "No Drain" Rule)

The three chlorine atoms on the benzene ring provide significant steric hindrance and electron withdrawal, making the molecule resistant to rapid microbial degradation. If released into waterways, it accumulates in sediment and poses long-term toxicity to aquatic life.

  • Mechanism: Chlorinated aromatics disrupt cellular respiration in aquatic organisms.

  • Directive: Zero-discharge policy for sinks and drains.

Thermal Decomposition Hazards (Incineration Requirements)

Standard incineration is insufficient. When 2,4,5-Trichlorobenzenesulfonamide is burned, the sulfonamide group (


) and the aryl chlorides release toxic acidic gases:
  • Hydrogen Chloride (HCl): Corrosive gas formed from the chlorine substituents.

  • Sulfur Oxides (SOₓ): Precursors to acid rain.

  • Nitrogen Oxides (NOₓ): Respiratory irritants.

Operational Implication: This waste must be tagged for incineration with secondary flue gas scrubbing . Sending this to a facility without scrubbers violates emission standards and damages infrastructure.

Step-by-Step Disposal Workflow

Phase 1: Segregation & Collection
  • Solid Waste: Collect pure solid waste, contaminated gloves, and weighing boats in a dedicated solid waste container.

  • Liquid Waste (Mother Liquors): If the compound is dissolved in solvents (e.g., Dichloromethane, Ethyl Acetate), segregate into Halogenated Organic Solvent Waste .

    • Critical: Do NOT mix with oxidizers (e.g., Nitric Acid) or strong bases, as sulfonamides can react vigorously under specific conditions.

Phase 2: Packaging
  • Container Type: High-Density Polyethylene (HDPE) or Amber Glass.

  • Compatibility: Avoid metal containers if the waste stream is potentially acidic, as HCl generation can cause corrosion.

Phase 3: Labeling

Adhere to the following labeling standard to ensure the waste contractor processes the material correctly.

FieldEntry
Chemical Name 2,4,5-Trichlorobenzenesulfonamide (Solution or Solid)
Hazard Class Irritant, Toxic to Aquatic Life
Constituents > 95% 2,4,5-Trichlorobenzenesulfonamide (if pure)
Special Note "Contains Halogens and Sulfur - Requires Scrubber Incineration"

Visualized Operational Protocol

The following diagram illustrates the decision logic for handling this specific chemical waste stream.

DisposalWorkflow Start Waste Generation: 2,4,5-Trichlorobenzenesulfonamide StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, contaminated gloves) StateCheck->SolidPath Dry Solid LiquidPath Liquid Waste (Dissolved in solvent) StateCheck->LiquidPath Solution SolidContainer Container: Wide-mouth HDPE Jar SolidPath->SolidContainer LiquidContainer Container: Amber Glass or HDPE Carboy LiquidPath->LiquidContainer Segregation CRITICAL SEGREGATION: 'Halogenated Organic Waste' SolidContainer->Segregation LiquidContainer->Segregation Labeling Labeling: List Full Chemical Name Mark 'High Chlorine/Sulfur Content' Segregation->Labeling Disposal Final Disposal: High-Temp Incineration (w/ Acid Gas Scrubbing) Labeling->Disposal

Figure 1: Decision matrix for the segregation and packaging of trichlorobenzenesulfonamide waste.

Spill Management (Self-Validating System)

In the event of a spill, follow this protocol. The "Self-Validating" aspect ensures that if a step fails (e.g., you smell chemicals), you must return to the previous step (e.g., upgrade PPE).

  • Isolate: Evacuate the immediate area. Mark the zone.

  • Protect (PPE Check):

    • Nitrile gloves (double gloving recommended).

    • Safety goggles.[1]

    • Lab coat.

    • Validation: If dust is visible in the air, a P95 particulate respirator is required.

  • Contain:

    • Solid Spill: Cover with a damp paper towel to prevent dust generation. Sweep carefully into a dustpan.

    • Solution Spill: Use a clay-based absorbent or vermiculite. Do not use combustible materials (like sawdust) if the solvent is flammable.

  • Clean: Wipe the surface with a soap/water solution.

  • Disposal: Place all cleanup materials into the Solid Halogenated Waste container described above.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1241633, 2,4,5-Trichlorobenzenesulfonamide. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual - Managing Halogenated Organic Wastes. Retrieved from [Link]

  • Fisher Scientific. Safety Data Sheet: 2,4,5-Trichlorobenzenesulfonamide (CAS 29092-27-1). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-Trichlorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,4,5-Trichlorobenzenesulfonamide
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